3-Hydroxy-5beta-pregnan-20-one
Description
Context within the Pregnane (B1235032) Steroid Family
3-Hydroxy-5-beta-pregnan-20-one belongs to the pregnane steroid family, a class of C21 steroids. google.com These steroids are derived from cholesterol and are precursors to many other steroid hormones. wikipedia.org Specifically, 3-Hydroxy-5-beta-pregnan-20-one is a metabolite of progesterone (B1679170). ebi.ac.ukebi.ac.uk
The pregnane family includes a variety of neuroactive steroids that can be broadly categorized based on their structure and effects. wikipedia.org For instance, 3α-hydroxy A-ring reduced metabolites of progesterone, like allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and 3-Hydroxy-5-beta-pregnan-20-one itself, are known for their modulatory effects on the GABA-A receptor. frontiersin.orgresearchgate.net The stereochemistry at the 5-position of the steroid nucleus (either alpha or beta) results in different molecular shapes—the 5α-reduced steroids are planar, while the 5β-reduced steroids like 3-Hydroxy-5-beta-pregnan-20-one are nonplanar. ebi.ac.ukebi.ac.uk This structural difference can lead to variations in their pharmacological properties. researchgate.net
Overview of its Endogenous Presence and Classification
3-Hydroxy-5-beta-pregnan-20-one is an endogenous steroid, meaning it is naturally produced within the body. ebi.ac.ukebi.ac.uk It is synthesized in the brain, adrenal glands, and gonads. frontiersin.org The synthesis of 3-Hydroxy-5-beta-pregnan-20-one involves the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). frontiersin.orgwikipedia.org It is considered a human metabolite and has been found in blood. ebi.ac.uk
Neurosteroids are classified based on their mechanism of action. Unlike classic steroid hormones that typically act through nuclear receptors to regulate gene expression, a process that can take minutes to hours, neurosteroids can exert rapid, non-genomic effects by directly interacting with membrane-bound neurotransmitter receptors. researchgate.netfrontiersin.org 3-Hydroxy-5-beta-pregnan-20-one and its isomer allopregnanolone are well-known positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. frontiersin.orgresearchgate.net
Historical Perspective of Neurosteroid Research and its Significance
The field of neurosteroid research began to gain significant traction in the 1980s with the discovery that steroids could be synthesized within the brain itself, leading to the coining of the term "neurosteroid" by Étienne-Émile Baulieu. wikipedia.orgnih.govnih.gov This was a paradigm shift from the traditional understanding that the brain was merely a target for steroid hormones produced in peripheral glands.
Subsequent research by investigators like Steven Paul and Robert Purdy introduced the term "neuroactive steroid" to encompass any steroid, regardless of its origin, that could rapidly alter neuronal excitability. wikipedia.orgnih.gov A pivotal discovery in the field was the finding that certain progesterone metabolites, including allopregnanolone and by extension 3-Hydroxy-5-beta-pregnan-20-one, are potent modulators of the GABA-A receptor. nih.gov This discovery opened up new avenues for understanding how these endogenous compounds might influence brain function and behavior.
The significance of neurosteroid research is underscored by its potential therapeutic applications. For example, brexanolone, a formulation of allopregnanolone, was approved by the FDA in 2019 for the treatment of postpartum depression, representing a major milestone in translational drug development in neuropsychopharmacology. nih.govrcsb.org Furthermore, research into the varied effects of different neurosteroids, such as the finding that the sulfated form of 3-Hydroxy-5-beta-pregnan-20-one can act as a negative modulator of the NMDA receptor, highlights the complexity and potential of this field. nih.govresearchgate.net
| Key Term | Definition |
| Neurosteroid | Steroids synthesized in the central and peripheral nervous systems that can rapidly modulate neuronal excitability. researchgate.netwikipedia.orgnih.gov |
| Pregnane Steroids | A class of C21 steroids derived from cholesterol. google.com |
| GABA-A Receptor | The primary inhibitory neurotransmitter receptor in the central nervous system. frontiersin.org |
| Allosteric Modulator | A substance that binds to a receptor to change that receptor's response to a stimulus. |
Research Findings on 3-Hydroxy-5-beta-pregnan-20-one
Research has demonstrated that 3-Hydroxy-5-beta-pregnan-20-one possesses several notable pharmacological properties. It has been shown to have anxiolytic, anticonvulsant, and sedative effects, similar to benzodiazepines. ebi.ac.ukresearchgate.netnih.gov
Comparative studies with its 5α-isomer, allopregnanolone, have revealed subtle but important differences in their effects. While both compounds show similar potency in anticonvulsant activity, 3-Hydroxy-5-beta-pregnan-20-one has been found to be more potent and efficacious in animal models of anxiety. researchgate.net However, in other behavioral tests, such as those examining effects on food intake, 3-Hydroxy-5-beta-pregnan-20-one did not directly increase feeding but appeared to facilitate it by reducing anxiety related to novel food items. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15?,16+,17-,18+,19+,20+,21-/m1/s1 |
InChI Key |
AURFZBICLPNKBZ-IYEURWCSSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Biosynthesis and Endogenous Regulation of 3 Hydroxy 5beta Pregnan 20 One
Precursor Substrates and Steroidogenic Pathways
The journey of 3-hydroxy-5-beta-pregnan-20-one synthesis begins with precursor steroids that undergo a series of transformations. Progesterone (B1679170) and, to a lesser extent, metabolites of deoxycorticosterone serve as the primary starting points for its production.
Progesterone as a Primary Precursor
Progesterone, a C21 steroid hormone, is the principal substrate for the synthesis of 3-hydroxy-5-beta-pregnan-20-one. mdpi.comtcichemicals.com This process is part of the broader steroid hormone biosynthesis pathway, which originates from cholesterol. genome.jpgenome.jp Progesterone is produced in various tissues, including the adrenal glands, gonads, and the brain itself. mdpi.comnih.gov The conversion of progesterone to 3-hydroxy-5-beta-pregnan-20-one involves a two-step enzymatic reduction. frontiersin.org First, the A-ring of the progesterone molecule is reduced, followed by the reduction of a keto group to a hydroxyl group.
Deoxycorticosterone Metabolic Linkages
While progesterone is the main precursor, there are metabolic links to deoxycorticosterone (DOC). DOC can be converted to 5β-dihydrodeoxycorticosterone (5β-DHDOC), a metabolite that can potentially enter the pathway leading to pregnanolone-like compounds. ebi.ac.ukwikipathways.org The 3α-reduced metabolites of deoxycorticosterone are also recognized as neuroactive steroids. frontiersin.orgfrontiersin.org This suggests a broader network of steroid metabolism that can contribute to the pool of neuroactive pregnanes.
Enzymatic Conversion and Key Enzymes Involved
The transformation of precursor substrates into 3-hydroxy-5-beta-pregnan-20-one is catalyzed by a specific set of enzymes. The activities of these enzymes are critical in determining the stereochemistry and biological activity of the final product.
3α-Hydroxysteroid Dehydrogenase Activity
The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) is responsible for the reduction of the C3-keto group of the steroid nucleus to a 3α-hydroxyl group. frontiersin.orgwikipedia.org This conversion is a crucial step for the neuroactive properties of the resulting steroid. mdpi.com Several isoforms of 3α-HSD exist, and they play a role in both the synthesis and inactivation of neurosteroids. ebi.ac.uk Specifically, enzymes like those from the aldo-keto reductase (AKR) family, such as AKR1C2 and AKR1C4, exhibit 3α-HSD activity. wikipedia.org The action of 3α-HSD is reversible, allowing for the regulation of neurosteroid levels.
5β-Reductase Activity
The stereochemistry of the A/B ring junction of the steroid is determined by the action of 5α-reductase or 5β-reductase. For the synthesis of 3-hydroxy-5-beta-pregnan-20-one, the enzyme 5β-reductase (also known as AKR1D1) is essential. mdpi.comnih.gov This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 of progesterone, resulting in a cis-fusion of the A and B rings, which is characteristic of the 5β-pregnane series. vulcanchem.com The activity of 5β-reductase is a key determinant in channeling progesterone towards the synthesis of 5β-reduced metabolites like pregnanolone (B1679072). mdpi.comebi.ac.ukebi.ac.uk
Roles of 20α- and 20β-Hydroxysteroid Dehydrogenases
The final steps in the synthesis of pregnanolone isomers often involve the action of 20α- and 20β-hydroxysteroid dehydrogenases (HSDs). These enzymes are critical in regulating the levels of progesterone and its metabolites.
20α-HSD, which belongs to the aldo-keto reductase (AKR) superfamily, catalyzes the conversion of progesterone to 20α-hydroxyprogesterone. benthamdirect.comnii.ac.jp This enzymatic action is a key regulatory point in progesterone metabolism. nii.ac.jp Similarly, 20β-HSD, a member of the short-chain dehydrogenases/reductases (SDR) superfamily, can reduce progesterone to 20β-hydroxyprogesterone. benthamdirect.com While both enzymes are involved in the metabolism of cortisol, yielding 20α- or 20β-dihydrocortisol, their roles in pregnanolone synthesis are linked to the availability of precursor steroids. mdpi.comfrontiersin.org
Cytochrome P450 Enzymes (e.g., P450c17) in Precursor Metabolism
The biosynthesis of all steroid hormones begins with cholesterol, which is converted to pregnenolone (B344588) by the enzyme cytochrome P450scc (CYP11A1). wikipedia.orgnih.govvanderbilt.eduumich.edu Pregnenolone then serves as a crucial precursor for the synthesis of various steroids, including 3-hydroxy-5beta-pregnan-20-one.
Another key cytochrome P450 enzyme, P450c17 (CYP17A1), plays a dual role in steroidogenesis. It possesses both 17α-hydroxylase and 17,20-lyase activities. nih.govnih.gov As a 17α-hydroxylase, it converts pregnenolone to 17α-hydroxypregnenolone. wikipedia.orgnih.gov This step is part of the Δ⁵ pathway of steroid synthesis. wikipedia.orgnih.gov The subsequent 17,20-lyase activity of P450c17, which is enhanced by cytochrome b₅, converts 17α-hydroxypregnenolone to dehydroepiandrosterone (B1670201) (DHEA). nih.govplos.org P450c17 can also convert progesterone to 17α-hydroxyprogesterone in the Δ⁴ pathway. wiley.comscielo.br The substrate specificity and the pathway preference of P450c17 are critical in determining the types of steroid hormones produced. nih.gov For instance, human P450c17 shows a strong preference for the Δ⁵ pathway. nih.gov
Aldo-keto Reductase Family Members (e.g., AKR1C1) in Conversion
Members of the aldo-keto reductase (AKR) superfamily are pivotal in the metabolism of steroids. nih.govmdpi.com Specifically, enzymes from the AKR1C subfamily, including AKR1C1, AKR1C2, AKR1C3, and AKR1C4, act as 3-keto, 17-keto, and 20-ketosteroid reductases. nih.gov
AKR1C1 is particularly important as it functions as a 20α-hydroxysteroid dehydrogenase (20α-HSD), primarily converting progesterone to the less active 20α-hydroxyprogesterone. benthamdirect.comnih.gov These enzymes are crucial in the formation of 5β-pregnanes. mdpi.comresearchgate.net The reduction of 5β-dihydroprogesterone by AKR1C enzymes leads to the formation of pregnanolone isomers. mdpi.com While AKR1C2 is significant in forming the potent neurosteroid allopregnanolone (B1667786), AKR1C1 is involved in its inactivation. nih.gov
Dehydrogenase/Reductase SDR Family Members (e.g., DHRS4) in Redox Reactions
The dehydrogenase/reductase (SDR) family, also known as short-chain dehydrogenases/reductases, includes enzymes that participate in various metabolic pathways, including steroid metabolism. researchgate.netgenecards.org DHRS4, a member of this family, has been shown to possess 3β-hydroxysteroid dehydrogenase activity. researchgate.netalliancegenome.org It efficiently reduces 3-keto-C₁₉/C₂₁-steroids to produce 3β-hydroxysteroids. researchgate.net This enzyme is ubiquitously expressed in human tissues and is involved in both hydroxysteroid synthesis and the metabolism of other carbonyl compounds. researchgate.netnih.gov
Enzymes in this compound Biosynthesis
| Enzyme Family | Specific Enzyme(s) | Role in Biosynthesis |
| Hydroxysteroid Dehydrogenases | 20α-HSD, 20β-HSD | Catalyze the reduction of progesterone to 20α/β-hydroxyprogesterone. benthamdirect.comnii.ac.jp |
| Cytochrome P450 | P450scc (CYP11A1), P450c17 (CYP17A1) | P450scc converts cholesterol to pregnenolone. wikipedia.orgnih.govvanderbilt.edu P450c17 metabolizes pregnenolone and progesterone to downstream precursors. nih.govnih.gov |
| Aldo-keto Reductases | AKR1C1, AKR1C2, AKR1C4 | Reduce 5β-dihydroprogesterone to form pregnanolone isomers. mdpi.comresearchgate.net AKR1C1 also acts as 20α-HSD. nih.gov |
| Dehydrogenase/Reductase (SDR) | DHRS4 | Exhibits 3β-hydroxysteroid dehydrogenase activity, reducing 3-ketosteroids. researchgate.netalliancegenome.org |
Tissue-Specific Production and Localization
The synthesis of this compound is not confined to a single organ but occurs in various tissues, highlighting its diverse physiological roles.
Synthesis in Brain Regions (De Novo Neurosteroidogenesis)
The brain is a primary site for the synthesis of neurosteroids, a process termed de novo neurosteroidogenesis. rupahealth.comolemiss.edu Pregnenolone, the precursor to all steroid hormones, is synthesized from cholesterol within the brain, primarily in glial cells and neurons. rupahealth.comacs.org This local production allows for rapid modulation of neuronal function. karger.com Neurons are considered the main producers of neurosteroids like pregnenolone and progesterone. mdpi.com While some studies have suggested that glial cells can also produce neurosteroids, other research indicates that key enzymes for the synthesis of allopregnanolone from progesterone are absent in glial cells in the adult mouse brain. mdpi.com
Contribution from Peripheral Tissues (Adrenals, Gonads)
In addition to the brain, this compound and its precursors are synthesized in peripheral endocrine glands, including the adrenal glands and the gonads (ovaries and testes). wikipedia.orgrupahealth.comglowm.com The adrenal cortex is a major source of circulating pregnenolone. wikipedia.org The synthesis of steroid hormones in these glands is stimulated by pituitary trophic hormones such as ACTH, FSH, and LH. wikipedia.orgglowm.com These peripherally synthesized steroids can then circulate in the bloodstream and cross the blood-brain barrier to act on the central nervous system or be further metabolized into neuroactive steroids within the brain. wikipedia.orgkarger.com The placenta is another significant site of steroid hormone production during pregnancy. rupahealth.comoup.com
Tissue Localization of this compound Synthesis
| Tissue | Role in Synthesis | Key Points |
| Brain | De novo neurosteroidogenesis | Primary site of synthesis for neuroactive steroids, allowing for local and rapid modulation of neuronal activity. rupahealth.comolemiss.edu |
| Adrenal Glands | Peripheral Production | A major source of circulating precursor steroids, including pregnenolone. wikipedia.orgscielo.br |
| Gonads (Ovaries and Testes) | Peripheral Production | Synthesize precursor steroids under the control of pituitary hormones. wikipedia.orgglowm.com |
| Placenta | Gestational Production | An important source of steroid hormones during pregnancy. rupahealth.comoup.com |
Hormonal and Physiological Regulation of Biosynthesis
The production of this compound is intricately controlled by various hormones and physiological states, which modulate the expression and activity of the biosynthetic enzymes.
Hormonal Regulation:
Luteinizing Hormone (LH) and Human Chorionic Gonadotropin (hCG): In avian granulosa cells, luteinizing hormone (LH) is a primary stimulator of progesterone production. animbiosci.org This stimulation of the precursor steroid's synthesis directly influences the subsequent production of its metabolites. In humans, human chorionic gonadotropin (hCG), which is structurally and functionally similar to LH, has been shown to stimulate the release of pregnanolone from corpus luteum cells in culture. ebi.ac.ukebi.ac.uk Treatment with hCG led to an approximate 40% increase in pregnanolone levels. ebi.ac.ukebi.ac.uk
Progesterone: The availability of the precursor, progesterone, is a key determinant of pregnanolone synthesis. Administration of progesterone to women has been shown to significantly increase serum levels of 3α,5β-THP (pregnanolone) by over 500%. nih.gov This demonstrates a direct substrate-driven regulation of its biosynthesis.
Physiological Regulation:
Menstrual Cycle: The biosynthesis of pregnanolone isomers fluctuates throughout the menstrual cycle. bioscientifica.com The corpus luteum is the main source of pregnanolone isomers in non-pregnant, premenopausal women, particularly during the luteal phase when progesterone levels are high. frontiersin.orgmdpi.com
Pregnancy: During pregnancy, there are significantly elevated levels of pregnanolone isomers. bioscientifica.com The enzyme 5β-reductase (AKR1D1), which converts progesterone to 5β-dihydroprogesterone, plays a crucial role in maintaining pregnancy. frontiersin.org Its expression is high in the placenta and myometrium. frontiersin.org However, levels of 5β-pregnanes and the expression of AKR1D1 mRNA decline significantly near term, which may contribute to the initiation of labor. bioscientifica.comfrontiersin.org
Data Tables
Table 1: Effect of hCG on Neurosteroid Release from Human Corpus Luteum Cells
| Treatment | Progesterone Output (Fold Increase vs. Control) | Allopregnanolone Levels (Fold Increase vs. Control) | Pregnanolone Levels (% Increase vs. Control) |
| 0.1 U/ml hCG | 2-3 | 2 | ~40% |
| Data sourced from studies on freshly obtained human corpora lutea cells. ebi.ac.ukebi.ac.uk |
Table 2: Relative Abundance of Progesterone Metabolites in Cultured Avian Granulosa Cells
| Metabolite | Percentage of Total Radioactivity |
| 3α-hydroxy-5β-pregnan-20-one | >45% |
| 3α-hydroxy-5α-pregnan-20-one | 5.76% |
| 5β-pregnane-3,20-dione | 3.05% |
| 5α-pregnane-3,20-dione | 2.95% |
| Data from in vitro culture of granulosa cells from laying hens with a [14C]progesterone precursor. nih.gov |
Metabolic Pathways and Derivatives of 3 Hydroxy 5beta Pregnan 20 One
Further Metabolites and Isomers
The metabolic landscape of 3-hydroxy-5beta-pregnan-20-one is diverse, encompassing sulfated conjugates, its oxidized counterpart, and various stereoisomers.
Formation of Sulfated Derivatives (e.g., 3α-hydroxy-5β-pregnan-20-one sulfate)
A significant metabolic pathway for this compound is sulfation, which results in the formation of 3α-hydroxy-5β-pregnan-20-one sulfate (B86663). researchgate.netebi.ac.uknih.gov This process involves the transfer of a sulfonate group to the 3-hydroxyl group of the steroid. nih.gov Sulfation is a common mechanism for increasing the water solubility of steroids, thereby facilitating their excretion. Research indicates that sulfated derivatives can have biological activities that are distinct from their non-sulfated precursors. researchgate.netupce.cz For instance, while 3α-hydroxy-5β-pregnan-20-one is a positive allosteric modulator of the GABA-A receptor, its sulfated form has been shown to be a negative modulator of the NMDA receptor. researchgate.netnih.gov The levels of sulfated pregnanolone (B1679072) isomers can be substantially higher than their free counterparts, suggesting that sulfation is a major metabolic route. ebi.ac.uk
Interconversion with 3-Oxo-5beta-pregnan-20-one
This compound exists in a reversible equilibrium with its oxidized form, 5beta-pregnane-3,20-dione (B29851). basys2.cawikipedia.org This interconversion is catalyzed by hydroxysteroid dehydrogenases. mdpi.com Specifically, the oxidation of the 3-hydroxyl group to a ketone is mediated by enzymes such as 3beta-hydroxy-5beta-steroid dehydrogenase. wikipedia.org Conversely, the reduction of the 3-oxo group of 5beta-pregnane-3,20-dione back to the 3-hydroxy form is also a key metabolic step. basys2.caresearchgate.net This dynamic interconversion allows for the regulation of the relative levels of these two steroids, which may have different biological activities.
Relationship to 3α-hydroxy-5α-pregnan-20-one (Allopregnanolone) and its Metabolites
This compound, also known as pregnanolone, is a stereoisomer of allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one). nih.govebi.ac.ukoup.com Both are metabolites of progesterone (B1679170). nih.govhormonebalance.org The key structural difference lies in the stereochemistry at the A/B ring junction, with pregnanolone having a 5-beta configuration and allopregnanolone having a 5-alpha configuration. ebi.ac.uknih.gov This difference in stereochemistry results in a non-planar structure for pregnanolone and a planar structure for allopregnanolone. ebi.ac.uknih.gov Both pregnanolone and allopregnanolone can be further metabolized, and their relative concentrations can vary. oup.com For example, during pregnancy, both are present in high concentrations in maternal plasma. oup.com
Other Hydroxylated and Reduced Forms
Beyond the primary metabolites, this compound is part of a broader network of hydroxylated and reduced steroid derivatives. This includes its 3-beta stereoisomer, epipregnanolone (B113913) (3β-hydroxy-5β-pregnan-20-one). nih.govwikipedia.org The interconversion between the 3-alpha and 3-beta hydroxy forms is a potential metabolic step. Furthermore, the 20-keto group can be reduced to a hydroxyl group, leading to the formation of pregnanediols. For instance, 3α-hydroxy-5β-pregnan-20-one can be converted to 5β-pregnane-3α,20α-diol. researchgate.net The metabolic pathways can also involve other hydroxylations at various positions on the steroid nucleus.
Enzymes Governing Derivative Formation
The formation of the various derivatives of this compound is governed by specific classes of enzymes that exhibit stereospecificity and substrate selectivity.
Sulfotransferases in Sulfation
The sulfation of this compound is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govfrontiersin.org These enzymes facilitate the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the steroid. nih.govfrontiersin.org Several SULT isoforms are involved in steroid metabolism, including SULT2A1 and SULT2B1. frontiersin.orgmdpi.comoup.com SULT2B1a, in particular, shows a preference for pregnenolone (B344588), a precursor to pregnanolone. nih.govoup.com The activity of these enzymes is a critical determinant of the levels of sulfated steroids in the body.
Oxidoreductases and Other Dehydrogenases in Interconversions
The interconversion of this compound and its related metabolites is a key regulatory step in steroid metabolism, primarily catalyzed by hydroxysteroid dehydrogenases (HSDs). These enzymes belong to the family of oxidoreductases and are responsible for the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. wikipedia.orgnih.gov The two main enzymes involved in the metabolism of the 3-hydroxy group in the 5-beta configuration are 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase.
3α-Hydroxysteroid Dehydrogenase (3α-HSD):
This enzyme, with the EC number 1.1.1.50, is crucial for the conversion of 5beta-pregnane-3,20-dione to 3α-hydroxy-5beta-pregnan-20-one (pregnanolone). basys2.ca This reaction is a reduction that utilizes a cofactor, typically NAD(P)H. Conversely, 3α-HSD can also catalyze the oxidation of 3α-hydroxy-5beta-pregnan-20-one back to 5beta-pregnan-3,20-dione, using NAD(P)+ as the cofactor. wikipedia.orgrhea-db.org The direction of the reaction is influenced by the cellular ratio of these cofactors. Different isoforms of 3α-HSD exist, with varying tissue distribution and substrate specificities. wikipedia.orgnih.gov For instance, in humans, isoforms like AKR1C1-AKR1C4 are involved in the metabolism of various steroids. nih.govresearchgate.net
3β-Hydroxysteroid Dehydrogenase (3β-HSD):
The enzyme 3β-hydroxy-5beta-steroid dehydrogenase (EC 1.1.1.277) specifically catalyzes the oxidation of 3β-hydroxy-5beta-pregnan-20-one (epipregnanolone) to 5beta-pregnan-3,20-dione. wikipedia.orgebi.ac.uk This reaction is an oxidation that requires NADP+ as a cofactor, producing NADPH. wikipedia.orgrhea-db.org The systematic name for this enzyme class is 3beta-hydroxy-5beta-steroid:NADP+ 3-oxidoreductase. wikipedia.org Similar to 3α-HSD, this reaction is reversible, and the enzyme can also catalyze the reduction of 5beta-pregnan-3,20-dione to 3β-hydroxy-5beta-pregnan-20-one. The activity of 3β-HSD is essential for the synthesis of all classes of steroid hormones, including progesterone, androgens, and estrogens. nih.govmdpi.comnih.govgenecards.org
The interconversion between the 3α- and 3β-hydroxy isomers often proceeds via the 3-keto intermediate, 5beta-pregnan-3,20-dione.
Interactive Data Table: Key Enzymes in this compound Interconversion
| Enzyme | EC Number | Substrate(s) | Product(s) | Cofactor(s) |
| 3α-Hydroxysteroid Dehydrogenase | 1.1.1.50 | 5beta-Pregnane-3,20-dione | 3α-Hydroxy-5beta-pregnan-20-one | NAD(P)H |
| 3α-Hydroxy-5beta-pregnan-20-one | 5beta-Pregnane-3,20-dione | NAD(P)+ | ||
| 3β-Hydroxysteroid Dehydrogenase | 1.1.1.277 | 3β-Hydroxy-5beta-pregnan-20-one | 5beta-Pregnane-3,20-dione | NADP+ |
| 5beta-Pregnane-3,20-dione | 3β-Hydroxy-5beta-pregnan-20-one | NADPH |
Factors Influencing Metabolic Flux
The rate and direction of the metabolic pathways involving this compound are not static but are dynamically regulated by a multitude of factors. This regulation, known as metabolic flux, ensures that the production and inactivation of steroid hormones are tightly controlled to meet physiological demands.
Coenzyme Availability: The ratio of oxidized to reduced nicotinamide (B372718) adenine (B156593) dinucleotides (NAD+/NADH and NADP+/NADPH) is a critical determinant of the direction of HSD-catalyzed reactions. mdpi.com A high NAD(P)H/NAD(P)+ ratio favors the reduction of ketosteroids to hydroxysteroids, such as the formation of this compound from 5beta-pregnan-3,20-dione. Conversely, a low ratio promotes the oxidation of hydroxysteroids. wikipedia.org The binding of the coenzyme to the enzyme is a crucial step, and specific amino acid residues within the enzyme are critical for this interaction. nih.govpnas.org
Hormonal Regulation: The expression and activity of HSDs can be regulated by hormones. For example, Luteinizing Hormone (LH) has been shown to stimulate the metabolism of pregnenolone, a precursor to this compound, in uterine tissue. oup.com This stimulation can lead to increased production of downstream steroids. The synthesis of pregnenolone itself from cholesterol is under the control of pituitary trophic hormones like Adrenocorticotropic hormone (ACTH), follicle-stimulating hormone (FSH), and LH in the adrenal glands and gonads. wikipedia.orgnih.gov
Tissue-Specific Expression: Different isoforms of HSDs are expressed in a tissue-specific manner, leading to variations in steroid metabolism across different parts of the body. nih.govmdpi.comnih.gov For example, in humans, the type I isoform of 3β-HSD is predominantly found in the placenta and skin, while the type II isoform is the main form in the adrenal glands, ovaries, and testes. nih.govnih.gov The liver also expresses specific isoforms of HSDs that are involved in the degradation and inactivation of steroid hormones. nih.govmdpi.com This tissue-specific expression allows for localized control over the levels of active steroid hormones. wikipedia.orgnih.govmerckmillipore.com
Disease States: Certain pathological conditions can alter the metabolic flux of this compound. For instance, a deficiency in 3β-hydroxysteroid dehydrogenase leads to an inability to convert 3β-hydroxy-Δ5-steroids into the corresponding Δ4-keto-steroids, resulting in congenital adrenal hyperplasia. medscape.com This deficiency causes an accumulation of precursors like pregnenolone and 17-hydroxypregnenolone. medscape.com Furthermore, altered levels of neurosteroids, including metabolites of pregnenolone, have been observed in various neuropsychiatric and neurodegenerative disorders, suggesting a dysregulation of their metabolic pathways in these conditions. mdpi.comebi.ac.ukfrontiersin.org Altered placental lipid metabolism, which includes changes in the levels of 3-alpha-hydroxy-5beta-pregnane-20-one, has been associated with spontaneous early preterm birth. oup.com
Interactive Data Table: Factors Influencing Metabolic Flux
| Factor | Influence on Metabolic Flux | Examples |
| Coenzyme Ratio | Determines the direction of oxidation or reduction reactions. | High NAD(P)H/NAD(P)+ ratio favors the formation of this compound. |
| Hormonal Control | Regulates the expression and activity of metabolic enzymes. | LH can stimulate pregnenolone metabolism. oup.com |
| Tissue-Specific Enzyme Expression | Leads to localized differences in steroid metabolism. | Different isoforms of 3β-HSD are expressed in the placenta, skin, adrenals, and gonads. nih.govnih.gov |
| Pathophysiological Conditions | Can lead to the accumulation or deficiency of specific steroids. | 3β-HSD deficiency causes congenital adrenal hyperplasia. medscape.com Altered neurosteroid levels are seen in certain neurological disorders. mdpi.comebi.ac.ukfrontiersin.org |
Molecular Pharmacology and Receptor Interactions of 3 Hydroxy 5beta Pregnan 20 One
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation
Pregnanolone (B1679072) is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govrndsystems.comwikipedia.org This modulation enhances the receptor's function, leading to a sedative and anxiolytic-like behavioral profile. researchgate.net
Positive Allosteric Modulatory Action on GABA-A Receptors
3-Hydroxy-5beta-pregnan-20-one enhances the effects of GABA at the GABA-A receptor without directly activating it. wiley.comwikipedia.org This potentiation of GABA-mediated chloride currents occurs at a binding site distinct from those for GABA, benzodiazepines, and barbiturates. frontiersin.orgfrontiersin.org The interaction leads to an increase in the influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, thus enhancing inhibitory neurotransmission. wikipedia.org Studies have shown that pregnanolone and its isomer, allopregnanolone (B1667786), both act as positive allosteric modulators of GABA-A receptors. nih.gov
Distinct Binding Sites on the GABA-A Receptor Complex
Neurosteroids like this compound bind to specific sites on the GABA-A receptor, which are separate from the binding sites of other modulators. frontiersin.orgfrontiersin.org Evidence points to binding sites located within the transmembrane domains (TMDs) of the receptor subunits, particularly the α-subunits. plos.org Mutagenesis studies have identified specific amino acid residues, such as Q241 in the TMD1 of the α1 subunit, as being critical for the potentiating action of neurosteroids. plos.orgbiorxiv.org More recent research has identified three distinct neurosteroid binding sites in the human α1β3 GABA-A receptor: an α1 intrasubunit site, a β3 intrasubunit site, and a β3-α1 intersubunit site. plos.org The potentiating effects are largely mediated by the intersubunit site. nih.gov The existence of multiple binding sites could explain the diverse effects observed with different neurosteroid analogues. biorxiv.orgbiorxiv.org
Stereoselectivity in GABA-A Receptor Interaction
The interaction of pregnane (B1235032) steroids with the GABA-A receptor is highly stereoselective. The 3α-hydroxy configuration is crucial for the positive modulatory activity. frontiersin.orgnih.gov In contrast, the 3β-hydroxy epimers, such as isopregnanolone, lack these enhancing effects and can even act as antagonists at the GABA-A receptor. wiley.comfrontiersin.org While both the 5α- and 5β-isomers with a 3α-hydroxy group are active, the 5α-reduced steroids, like allopregnanolone, are generally more potent than their 5β-counterparts, such as pregnanolone. frontiersin.orgnih.gov Interestingly, the positive allosteric modulatory effects of allopregnanolone are strongly enantioselective, whereas those of pregnanolone show minimal enantioselectivity. nih.gov
| Compound | Stereochemistry | Effect on GABA-A Receptor |
|---|---|---|
| Pregnanolone | 3α-hydroxy-5β-pregnan | Positive Allosteric Modulator wiley.com |
| Allopregnanolone | 3α-hydroxy-5α-pregnan | Potent Positive Allosteric Modulator frontiersin.org |
| Isopregnanolone | 3β-hydroxy-5β-pregnan | Lacks enhancing effects/Antagonist wiley.comfrontiersin.org |
| Isoallopregnanolone | 3β-hydroxy-5α-pregnan | Lacks enhancing effects wiley.com |
Subunit Composition Specificity of GABA-A Receptor Modulation
The modulatory effects of this compound can be influenced by the subunit composition of the GABA-A receptor. frontiersin.org There are 19 known GABA-A receptor subunits, leading to a wide variety of receptor isoforms with different pharmacological properties. plos.orgfrontiersin.org For instance, the presence of the δ-subunit, often found in extrasynaptic receptors, appears to increase the sensitivity to neurosteroids like pregnanolone. frontiersin.orgfrontiersin.org Conversely, the ε-subunit has been shown to reduce neurosteroid modulation. frontiersin.orgfrontiersin.org Studies using recombinant receptors have shown that the type of α-subunit can determine the kinetics of receptor deactivation. frontiersin.org Research on bovine brain membranes indicated that while 3α-hydroxy-5α-pregnan-20-one was a single-site modulator across different brain regions, 3α-hydroxy-5β-pregnan-20-one displayed both high- and low-affinity binding components in the cortex, cerebellum, and hippocampus, but was a single-site modulator in the thalamus, suggesting receptor heterogeneity for neuroactive steroids. nih.gov
| Subunit | Effect on Pregnanolone Modulation | Reference |
|---|---|---|
| δ (delta) | Increases sensitivity | frontiersin.orgfrontiersin.org |
| ε (epsilon) | Reduces modulation | frontiersin.orgfrontiersin.org |
| α (alpha) type | Determines deactivation kinetics | frontiersin.org |
N-Methyl-D-Aspartate (NMDA) Receptor Interactions
In contrast to its effects on GABA-A receptors, the interaction of this compound with N-methyl-D-aspartate (NMDA) receptors is more complex and appears to be dependent on its sulfation state. The unsulfated form of this compound has been shown to have no significant effect on the NMDA response. nih.gov However, its sulfated counterpart, 3α-hydroxy-5β-pregnan-20-one sulfate (B86663) (pregnanolone sulfate), acts as a negative modulator of the NMDA receptor. nih.govfrontiersin.org
Pregnanolone sulfate inhibits NMDA receptor-mediated currents in a noncompetitive manner, reducing the maximum response with little effect on the NMDA EC50. nih.gov This inhibition is not dependent on agonist concentration or membrane voltage, indicating that it does not act as an open-channel blocker. nih.gov Furthermore, its inhibitory action is not mediated through the glycine (B1666218) recognition site. nih.gov Some studies suggest that pregnanolone sulfate inhibits all four diheteromeric NMDA receptor subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D), with a greater potency at NR1/NR2C and NR1/NR2D subtypes. drugbank.com The inhibitory effects of pregnanolone sulfate on NMDA receptors may contribute to neuroprotective actions. nih.gov A synthetic derivative, pregnanolone glutamate (B1630785), has been developed as a use-dependent allosteric inhibitor of NMDA receptors. frontiersin.org
Modulatory Effects of Sulfated Derivatives on NMDA Receptors
The sulfated metabolite, 3α-hydroxy-5β-pregnan-20-one sulfate (pregnanolone sulfate or 3α5βS), acts as a potent negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This inhibitory action is critically dependent on the presence of the sulfate group at the C3 position; the non-sulfated parent compound, pregnanolone, does not produce any significant effect on the NMDA response. nih.gov Pregnanolone sulfate is an endogenous neurosteroid that exhibits use-dependent, voltage-independent inhibitory action on NMDA receptors. cas.cz
The modulatory effects of pregnanolone sulfate are not uniform across all NMDA receptor subtypes. The specific NR2 subunit co-assembled with the obligatory NR1 subunit is a key determinant of the steroid's inhibitory potency. drugbank.com Research using Xenopus oocytes expressing different diheteromeric NMDA receptors has demonstrated that pregnanolone sulfate inhibits all four major subtypes (NR1/NR2A, NR1/NR2B, NR1/NR2C, and NR1/NR2D). drugbank.com However, its potency is approximately four-fold greater at receptors containing NR2C or NR2D subunits compared to those with NR2A or NR2B subunits. drugbank.com This subtype-selective inhibition suggests a potential for developing therapeutic agents that can target specific NMDA receptor populations. drugbank.com The mechanism of inhibition involves reducing the channel's open probability by significantly increasing the time the receptor spends in closed, desensitized conformations, rather than affecting the duration of channel openings or the amplitude of the current. nih.gov
| NMDA Receptor Subtype | Effect of Pregnanolone Sulfate | Relative Potency |
|---|---|---|
| NR1/NR2A | Inhibition | Lower |
| NR1/NR2B | Inhibition | Lower |
| NR1/NR2C | Inhibition | ~4-fold Higher |
| NR1/NR2D | Inhibition | ~4-fold Higher |
Noncompetitive Antagonism of NMDA-Induced Currents
Furthermore, the inhibitory action is voltage-independent, demonstrating that pregnanolone sulfate does not act as a traditional open-channel blocker in the same manner as magnesium (Mg²⁺). nih.govnih.govresearchgate.net Its effects are also not diminished by maximal concentrations of the co-agonist glycine, ruling out an interaction with the glycine binding site. nih.govresearchgate.net The inhibitory site for pregnanolone sulfate is distinct from that of other modulators and is believed to be located within the ion channel vestibule of the NMDA receptor. mdpi.commdpi.com This inhibition is also described as use-dependent, meaning the steroid is effective only when applied after or concurrently with the receptor agonists. mdpi.commdpi.com
Impact on Non-NMDA Receptors (e.g., Kainate, AMPA Receptors)
In addition to its effects on NMDA receptors, pregnanolone sulfate also acts as a broad-spectrum antagonist of other ionotropic glutamate receptors, specifically kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors. nih.govgoogle.com Whole-cell voltage-clamp recordings have shown that pregnanolone sulfate can rapidly and reversibly inhibit currents mediated by both kainate and AMPA. nih.gov This suggests that the inhibitory actions of this sulfated steroid are not exclusive to NMDA receptors and may contribute to a general reduction in excitatory neurotransmission. nih.govgoogle.com
| Receptor | Agonist Used | Reported Inhibition | Source |
|---|---|---|---|
| Kainate Receptor | 50 µM Kainate | 37% | nih.gov |
| AMPA Receptor | 25 µM AMPA | 29% | nih.gov |
| Kainate Receptor | 50 µM Kainate | 33% | google.com |
| AMPA Receptor | 25 µM AMPA | 43% | google.com |
Other Potential Receptor Targets and Interactions
Beyond the glutamate receptor family, pregnanolone and its derivatives have been investigated for their interactions with other critical neuronal signaling systems.
Exploration of Interactions with L-type Voltage-Gated Calcium Channels
While direct studies on this compound are limited, research on structurally related neurosteroids indicates significant modulation of voltage-gated calcium channels (VGCCs). The 5β-reduced neurosteroid epipregnanolone (B113913), an isomer of pregnanolone, has been shown to block T-type low-voltage-activated (LVA) calcium currents and N-type high-voltage-activated (HVA) calcium currents in sensory neurons. tandfonline.comtandfonline.com The inhibition of HVA channels appears to be mediated, at least in part, through a G-protein-dependent pathway. tandfonline.com In contrast, another related neurosteroid, pregnenolone (B344588) sulfate, has been demonstrated to induce a rapid influx of Ca²⁺ through L-type VGCCs in a pituitary cell line, an effect potentiated by the L-type channel agonist Bay K 8644. nih.gov These findings suggest that the pregnane steroid structure is a key scaffold for interacting with VGCCs, although the specific effects—inhibition versus activation—can vary depending on the steroid's precise chemical structure and the cellular context. tandfonline.comnih.govfrontiersin.org
Investigations into Other Neurotransmitter Receptor Systems
One of the most well-characterized actions of the parent compound, this compound (pregnanolone), is its role as a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. acs.orgnih.gov This action is in stark contrast to its sulfated derivative, which negatively modulates NMDA receptors. mdpi.comnih.gov Pregnanolone enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, thereby increasing chloride influx and hyperpolarizing the neuron, which leads to decreased neuronal excitability. frontiersin.org Interestingly, some charged derivatives like pregnanolone glutamate (PAG) have been shown to inhibit NMDA receptors while their metabolites, including pregnanolone itself, potentiate GABA-A receptors, indicating a complex metabolic and functional interplay. acs.orgfrontiersin.org
Potential Interactions with Toll-like Receptors (e.g., TLR4)
There is growing evidence that neurosteroids can modulate the innate immune system, particularly through interactions with Toll-like receptors (TLRs). While direct evidence for this compound is still emerging, extensive research on its close structural isomer, allopregnanolone (3α-hydroxy-5α-pregnan-20-one), has demonstrated potent inhibitory effects on TLR4 signaling. sciencedaily.com Allopregnanolone and other neurosteroids like pregnenolone have been shown to inhibit the activation of TLR4 in macrophages and brain tissue, preventing the production of pro-inflammatory factors such as NF-κB, MCP-1, and TNF-α. sciencedaily.comnih.govfrontiersin.org This anti-inflammatory action is achieved by preventing the binding of TLR4 to its co-receptor MD2. sciencedaily.com Given that pregnanolone is a metabolite of progesterone (B1679170), which also inhibits TLR4 signaling, it is plausible that pregnanolone shares this anti-inflammatory potential, representing a significant area for future investigation. nih.gov
Neurophysiological and Cellular Mechanisms of Action
Modulation of Neuronal Excitability and Synaptic Plasticity
Neurosteroids, including pregnanolone (B1679072), are recognized as potent modulators of neuronal excitability and synaptic plasticity, the cellular mechanism underlying learning and memory. Acute application of neurosteroids like pregnanolone can reduce neuronal excitability. nih.gov Their influence is often concentration-dependent and varies based on the specific neuronal population and brain region.
Pregnenolone (B344588) sulfate (B86663) (PregS), a related neurosteroid, is known to be a cognitive enhancer that modulates synaptic plasticity. nih.govresearchgate.net It plays a significant role in the modulation of glutamatergic excitatory synaptic transmission, which is fundamental to processes like long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov While direct studies on 3-Hydroxy-5beta-pregnan-20-one's role in synaptic plasticity are less common than for its sulfated counterpart or its isomer allopregnanolone (B1667786), the shared pathways through which these compounds act suggest a complex involvement in shaping synaptic strength and neuronal networks.
Effects on Inhibitory Neurotransmission
The most well-characterized actions of this compound and its isomers are on the GABAergic system, the primary inhibitory system in the brain. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the main receptor for the neurotransmitter gamma-aminobutyric acid (GABA).
This compound, along with its more extensively studied isomer allopregnanolone (3α-hydroxy-5α-pregnan-20-one), enhances the function of synaptic GABA-A receptors. nih.govfrontiersin.org When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and making it less likely to fire an action potential. Pregnanolone binds to a site on the GABA-A receptor distinct from the GABA binding site and potentiates the receptor's response to GABA. nih.govfrontiersin.org This results in an increased influx of chloride ions, thereby enhancing the inhibitory effect of GABA. This potentiation of phasic (synaptic) inhibition contributes to the sedative and anxiolytic effects associated with these neurosteroids. nih.govnih.gov
| Receptor Type | Location | Type of Inhibition | Role of this compound |
| Synaptic GABA-A Receptors | Postsynaptic membrane within the synapse | Phasic Inhibition (transient) | Potentiates GABA-mediated chloride current |
| Extrasynaptic GABA-A Receptors | Perisynaptic or extrasynaptic membrane | Tonic Inhibition (persistent) | Directly activates receptors, enhancing persistent inhibitory current |
Impact on Excitatory Neurotransmission
While the effects on inhibitory systems are more pronounced, this compound also modulates excitatory neurotransmission, primarily mediated by the neurotransmitter glutamate (B1630785).
Recent research has revealed that pregnanolone can act presynaptically to enhance the release of glutamate. bohrium.comnih.govnih.gov Studies using rat hippocampal microisland cultures have shown that 10-μM pregnanolone robustly and reversibly potentiates the amplitude of evoked excitatory postsynaptic currents (eEPSCs) and decreases the paired-pulse ratio, which are indicators of increased presynaptic release probability. nih.gov This effect occurs downstream of presynaptic calcium influx. bohrium.comnih.govnih.gov This finding indicates a novel presynaptic mechanism that may contribute to the therapeutic potential of neurosteroids in disorders related to the glutamatergic system. bohrium.comnih.gov
| Mechanism | Location | Neurotransmitter System | Effect of this compound |
| Potentiation of GABA-A Receptors | Postsynaptic (Synaptic & Extrasynaptic) | Inhibitory (GABA) | Increased phasic and tonic inhibition |
| Modulation of Glutamate Release | Presynaptic | Excitatory (Glutamate) | Potentiation of glutamate release |
| Modulation of NMDA Receptors | Postsynaptic | Excitatory (Glutamate) | Complex modulation (isoform and context-dependent) |
Cellular Pathways and Signaling Cascades
The neurophysiological effects of this compound, a prominent neurosteroid, are mediated through a complex interplay of various cellular pathways and signaling cascades. Its actions extend beyond the classical genomic mechanisms of steroids, engaging in rapid, non-genomic interactions with membrane-bound receptors and modulating key signaling systems involved in neuroinflammation, neurotrophic support, and neurotransmitter pathways.
Non-Genomic Actions on Membrane-Bound Receptors
This compound, commonly known as allopregnanolone (ALLO), primarily exerts its rapid neurophysiological effects through non-genomic mechanisms initiated at the cell surface. frontiersin.orgnih.gov These actions are distinct from the classical genomic pathway of steroid hormones, which involves binding to nuclear receptors to regulate gene transcription. frontiersin.orgnih.gov The non-genomic effects are characterized by their rapid onset, occurring within seconds to minutes, and involve the modulation of ion channels and the activation of intracellular signaling cascades. nih.govnih.gov
The most well-characterized non-genomic target of allopregnanolone is the γ-aminobutyric acid type A (GABA-A) receptor. acs.orgresearchgate.netsemanticscholar.org Allopregnanolone acts as a potent positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site. researchgate.netresearchgate.net This interaction enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which produces an inhibitory effect on neuronal excitability. frontiersin.orgnih.gov The modulatory effect of this compound on the GABA-A receptor can be complex, with studies showing it can enhance ligand binding with both high and low affinities, suggesting interactions with different receptor subtypes. nih.gov
Beyond the GABA-A receptor, evidence suggests that allopregnanolone and other neurosteroids may also interact with other membrane-bound receptors. These include putative membrane progesterone (B1679170) receptors (mPRs). frontiersin.orgresearchgate.net For instance, research has demonstrated that allopregnanolone can bind to mPRδ, leading to a decrease in starvation-induced apoptosis in hippocampal neuronal cells at low nanomolar concentrations. frontiersin.orgresearchgate.net The sulfated form of this compound has also been shown to act as a negative modulator of the N-methyl-D-aspartate (NMDA) receptor, inhibiting its response in a noncompetitive manner. nih.gov
These rapid, non-genomic actions allow this compound to quickly influence neuronal activity and signaling pathways, contributing to its diverse effects on mood, stress, and neuronal protection. frontiersin.org
Influence on Neuroinflammation and Cytokine Regulation
This compound demonstrates significant immunomodulatory and anti-inflammatory properties within the central nervous system. Its influence on neuroinflammation is largely mediated by its ability to regulate the production and signaling of cytokines, the key signaling molecules of the immune system.
Research has shown that allopregnanolone can attenuate the production of pro-inflammatory cytokines. nih.gov Following traumatic brain injury, a condition marked by a robust inflammatory response, treatment with allopregnanolone has been observed to reduce the expression of interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), two major pro-inflammatory cytokines that contribute to cerebral edema and neuronal damage. nih.gov This effect is thought to be one of the mechanisms by which the neurosteroid promotes functional recovery. nih.gov The activation of GABA-A receptors, which are expressed on immune cells like macrophages, can lead to a reduced production of inflammatory cytokines. nih.gov
A key mechanism underlying allopregnanolone's anti-inflammatory action is the inhibition of Toll-like receptor 4 (TLR4) signaling. nih.govresearchgate.net TLR4 is a critical receptor in the innate immune system that recognizes pathogens and triggers inflammatory responses. Allopregnanolone has been shown to inhibit the activation of the TLR4 pathway, reducing the expression of downstream signaling molecules like TRAF6 and inflammatory mediators such as monocyte chemotactic protein-1 (MCP-1) and TNFα. nih.govresearchgate.net This inhibition appears to involve blocking the protein-protein interactions necessary for initiating TLR4-dependent signaling, such as the binding of TLR4 to MyD88 and MD-2. semanticscholar.orgnih.govmdpi.com
Furthermore, allopregnanolone may also promote anti-inflammatory responses. Studies suggest it can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10) through the endosomal TLR4-TRIF signaling pathway. semanticscholar.orgnih.govunc.edu This dual action of suppressing pro-inflammatory pathways while potentially enhancing anti-inflammatory ones highlights the compound's role in maintaining immune homeostasis in the brain. nih.gov
| Research Finding | Model | Effect of this compound | Reference |
| Attenuation of Pro-inflammatory Cytokines | Traumatic Brain Injury (Rat Model) | Reduced expression of IL-1β and TNF-α | nih.gov |
| Inhibition of TLR4 Signaling Pathway | Macrophage Cell Line (RAW264.7) | Inhibited LPS-induced increases in p-TAK1, TRAF6, NF-κB, MCP-1, and TNFα | nih.gov |
| Reduction of Inflammatory Mediators in Brain | Alcohol-Preferring Rats | Reduced levels of TRAF6, CRF, and MCP-1 in the ventral tegmental area | nih.gov |
| Enhancement of Anti-inflammatory Cytokine | Macrophage Cell Line (RAW264.7) | Restored IL-10 levels reduced by a TLR7 agonist | unc.edu |
| Modulation of Chemokine Pathways | Alcohol-Preferring Rats | Enhanced the CX3CL1/CX3CR1 pathway in female rats | nih.gov |
Effects on Neurotrophin Receptor Systems
This compound significantly interacts with neurotrophin receptor systems, particularly the Brain-Derived Neurotrophic Factor (BDNF) and its cognate receptor, Tropomyosin receptor kinase B (TrkB). This signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity, and its modulation by allopregnanolone is implicated in the compound's neuroprotective and antidepressant-like effects.
Studies in animal models of depression have shown that allopregnanolone can induce antidepressant-like effects through the activation of BDNF-TrkB signaling. nih.govreddit.com The administration of allopregnanolone has been found to be associated with the upregulation of BDNF. nih.gov The antidepressant-like effects were blocked by the co-administration of a TrkB inhibitor, confirming the essential role of this pathway. nih.gov This suggests that, similar to traditional antidepressants, allopregnanolone may exert its effects by enhancing neurotrophic support in the brain.
The interaction is complex, as some findings indicate that allopregnanolone's effects can be context-dependent. For instance, in a sheep model, periodic elevations of allopregnanolone were suggested to potentially suppress BDNF-TrkB signaling. mdpi.com In Wobbler mice, a model for motoneuron disease, both short-term and long-term treatment with allopregnanolone increased TrkB mRNA in motoneurons and long-term administration enhanced BDNF mRNA as well, contributing to its neuroprotective effects. conicet.gov.ar The activation of the BDNF-TrkB pathway can initiate several downstream signaling cascades, including the Ras-mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)-Akt, and PLCγ-Ca2+ pathways, which are fundamental for mediating synaptic plasticity. mdpi.com
| Research Finding | Model System | Key Observation | Implication |
| Antidepressant-like Effects | Rat Learned Helplessness Model | Allopregnanolone's effects were blocked by a TrkB inhibitor (ANA-12). | Involves BDNF-TrkB signaling. nih.gov |
| Neuroprotection | Wobbler Mice (Motoneuron Disease) | Increased TrkB and BDNF mRNA in spinal cord motoneurons. | Rescues motoneurons from degeneration. conicet.gov.ar |
| Stress Response Modulation | Sheep | Periodic elevations of ALLO may suppress BDNF-TrkB signaling. | Context-dependent effects on neurotrophin pathways. mdpi.com |
Modulation of Dopaminergic Signaling Pathways
This compound exerts a modulatory influence on the mesolimbic and striatal dopaminergic systems, which are critical for motivation, reward, and motor control. The interaction is complex, with studies reporting both stimulatory and inhibitory effects on dopamine (B1211576) release and activity, often dependent on the specific brain region, hormonal state, and experimental conditions.
Some research indicates that allopregnanolone can increase dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation. nih.gov This stimulatory effect on dopamine could mediate some of the behavioral properties of neurosteroids, including their interaction with mood and motivation. nih.gov
Conversely, other studies have demonstrated that allopregnanolone can reduce evoked dopamine release. nih.gov As a potent positive allosteric modulator of GABA-A receptors, allopregnanolone enhances GABAergic inhibition. acs.orgnih.govacs.org Since GABAergic neurons regulate dopamine release, this enhanced inhibition is thought to reduce phasic dopamine fluctuations. nih.gov For example, systemic administration of allopregnanolone was found to reduce electrically evoked dopamine release in both male and female rats. nih.gov It also reduced the frequency of spontaneous dopamine transients in the nucleus accumbens of freely moving rats. acs.orgacs.org
| Study Focus | Animal Model | Effect of this compound | Reference |
| Dopamine Release in Nucleus Accumbens | Rat | Increased dopamine release and response to morphine | nih.gov |
| Evoked Dopamine Release | Rat (Male and Female) | Reduced evoked dopamine release | nih.gov |
| Spontaneous Dopamine Transients | Rat (Freely Moving) | Reduced frequency of spontaneous dopamine transients in the nucleus accumbens | acs.orgacs.org |
| Striatal Dopaminergic Activity | Rat (Different Hormonal States) | Decreased striatal dopamine and DOPAC in estrus; increased dopamine in ovariectomized, hormone-primed rats | tandfonline.com |
| Dopamine-Mediated Behavior | Rodent | Produced behavioral effects similar to dopamine receptor antagonists | nih.gov |
Regulation of Stress-Induced Hypothalamic Corticotropin-Releasing Factor (CRF)
This compound plays a crucial role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. A key mechanism of this regulation is its influence on corticotropin-releasing factor (CRF), the principal initiator of the stress cascade in the hypothalamus. nih.govnih.govunc.edu
Acute stress typically leads to an increase in hypothalamic CRF, which in turn triggers the release of adrenocorticotropic hormone (ACTH) and corticosterone. nih.govunc.edu Allopregnanolone has been shown to attenuate this stress response. It can reduce stress-induced increases in hypothalamic CRF expression. nih.gov The release of CRF from the hypothalamus is regulated by a balance of inhibitory GABAergic interneurons and excitatory glutamatergic inputs. researchgate.netnih.gov By acting as a powerful positive modulator of GABA-A receptors, allopregnanolone enhances GABAergic inhibition of CRF neurons, thereby helping to restore homeostasis and dampen the stress response. researchgate.net
The regulatory effects of allopregnanolone on the HPA axis are often sex-dependent and can vary based on the type of stressor. nih.govnih.govresearchgate.net For example, in one study, allopregnanolone attenuated the corticosterone response to restraint stress in female rats but not in males. nih.govresearchgate.net Similarly, its ability to decrease the CRF stress response differed between restraint stress and forced swim stress. nih.govresearchgate.net Allopregnanolone was also found to reduce the stress-induced increases in CRF receptor type 1 (CRFR1) and CRF binding protein (CRFBP) in males, but in females, this effect was only observed after forced swim stress. nih.govresearchgate.net
This sex- and brain-region-specific regulation of CRF suggests that allopregnanolone-based therapeutic approaches for stress-related disorders may need to consider these dimorphisms. nih.govnih.gov Alterations in the CRF system are implicated in anxiety and depression, and lower levels of allopregnanolone have been observed in conditions like post-traumatic stress disorder (PTSD), which is often characterized by elevated CRF concentrations. researchgate.netplanoacursos.com.br
Structure Activity Relationships Sar and Analog Design
Essential Structural Features for Receptor Binding and Efficacy
For positive modulation of the GABA-A receptor, specific structural features on the steroid molecule are considered essential. These include a hydrogen bond-donating group on the A-ring and a hydrogen bond-accepting group on the D-ring. nih.gov
Significance of the 3α-Hydroxy Group
The presence and orientation of a hydroxyl group at the C3 position of the steroid's A-ring are paramount for its modulatory activity at the GABA-A receptor. Specifically, a 3α-hydroxy group that can act as a hydrogen bond donor is a critical requirement for positive allosteric modulation. nih.gov Steroids possessing this 3α-hydroxy, 5α-reduced structure are potent positive allosteric modulators of GABA-A receptor activity. frontiersin.org This configuration allows for a specific interaction with the receptor, enhancing the effect of the primary neurotransmitter, GABA. In contrast, the 3β-hydroxy epimers either exhibit negative or no significant activity at the GABA-A receptor. frontiersin.org This highlights the stereospecificity of the interaction, where the precise spatial arrangement of the hydroxyl group dictates the nature of the pharmacological response.
Role of the 20-Ketone Moiety
Located on the D-ring of the steroid, the 20-ketone group serves as a crucial hydrogen bond acceptor. nih.gov This feature complements the hydrogen-donating 3α-hydroxy group on the A-ring, and together they form a pharmacophore essential for potent positive modulation of the GABA-A receptor. While the 20-carbonyl group of progesterone (B1679170) itself may not be directly involved in hydrogen bonding with the progesterone receptor, its presence is significant for the broader activity profile of pregnane (B1235032) steroids, including their interactions with other receptors and metabolic stability. nih.gov For GABA-A receptor modulation, this ketone moiety is a key component for effective binding and eliciting a response.
Stereochemical Influence on Pharmacological Activity
Comparison of 3α- and 3β-Epimers and Their Receptor Interactions
The orientation of the hydroxyl group at the C3 position gives rise to 3α and 3β epimers, which exhibit markedly different effects on the GABA-A receptor. The 3α-hydroxy pregnane steroids, such as allopregnanolone (B1667786) and pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), are positive allosteric modulators, enhancing GABA-mediated chloride currents. nih.govscispace.com Conversely, their 3β-hydroxy counterparts, like isopregnanolone (3β-hydroxy-5α-pregnan-20-one), generally act as negative modulators or antagonists at the GABA-A receptor. frontiersin.orgresearchgate.net Some 3β-hydroxysteroids have been shown to inhibit the GABA-A receptor. nih.govresearchgate.net This stark difference in activity underscores the high degree of stereoselectivity of the neurosteroid binding site on the GABA-A receptor.
| Compound | Stereochemistry | Effect on GABA-A Receptor |
| 3α-Hydroxy-5β-pregnan-20-one | 3α-hydroxy | Positive Allosteric Modulator |
| Isopregnanolone | 3β-hydroxy | Negative Modulator/Antagonist |
Differential Effects of 5α- and 5β-Reduction
The reduction of the double bond at the C5 position of the A/B ring junction results in two distinct stereoisomers: the 5α- and 5β-reduced steroids. The 5α configuration leads to a more planar and rigid molecular structure, whereas the 5β configuration results in a bent or "cis" fusion of the A and B rings. acs.orgnih.gov
Generally, 5α-reduced neurosteroids, such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one), are more potent positive modulators of the GABA-A receptor compared to their 5β-epimers like pregnanolone. nih.govnih.gov Studies have shown that 5α-reduced steroids exhibit a higher level of enantiospecificity and selectivity in their modulation of GABA-A receptor function and anesthetic efficacy. nih.gov While 5β-isomers are still active, their potency is often modestly lower than their 5α-counterparts. nih.gov For instance, allopregnanolone is generally more potent than pregnanolone as a GABA-A receptor agonist both in laboratory studies and in living organisms. nih.gov
| Compound | A/B Ring Junction | Potency at GABA-A Receptor |
| Allopregnanolone | 5α (trans) | More Potent |
| Pregnanolone | 5β (cis) | Less Potent |
Modifications and Derivatives for Enhanced Properties
To improve the therapeutic potential of pregnanolone, various chemical modifications have been explored to enhance properties such as solubility, metabolic stability, and receptor affinity. The lipophilic nature of neurosteroids like allopregnanolone can limit their clinical application, necessitating the development of more water-soluble analogs. researchgate.net
One approach involves the introduction of polar groups to the steroid skeleton. For example, the synthesis of allopregnanolone derivatives with a polar chain at the 16α-position has been investigated to increase water solubility and potentially improve brain accessibility. researchgate.net Another strategy focuses on creating analogs with altered ring structures, such as the synthesis of 3α-hydroxy-7a-homo-5α-pregnan-20-one, to explore different spatial arrangements and their impact on activity. researchgate.net
Furthermore, the synthesis of analogs with modifications at other positions, such as the 6,19-oxido analogue of pregnanolone, has been shown to retain activity at the GABA-A receptor. nih.gov The development of synthetic neurosteroids like ganaxolone (B1674614), an analog of allopregnanolone, demonstrates efforts to create molecules with improved pharmacokinetic profiles for therapeutic use. nih.gov These synthetic derivatives often aim to mimic the essential pharmacophore of the parent compound while introducing features that confer more desirable drug-like properties.
Impact of Sulfation on Receptor Specificity and Potency
The addition of a sulfate (B86663) group to the 3α-hydroxy position of 5β-pregnan-20-one significantly alters its pharmacological profile, demonstrating a dramatic shift in receptor specificity and activity. While the non-sulfated form of 3α-hydroxy-5β-pregnan-20-one does not exert a significant effect on the N-methyl-D-aspartate (NMDA) receptor, its sulfated counterpart, 3α-hydroxy-5β-pregnan-20-one sulfate (pregnanolone sulfate), acts as a negative modulator of this receptor. nih.govresearchgate.net
Specifically, pregnanolone sulfate has been shown to inhibit NMDA-mediated responses. nih.govresearchgate.net This inhibitory action is noncompetitive, as the sulfated steroid reduces the maximum NMDA response with little effect on the NMDA EC50. nih.govresearchgate.net Furthermore, its inhibitory effect is not dependent on the agonist concentration or voltage, indicating it does not act as an open channel blocker. nih.govresearchgate.net The lack of interaction with the glycine (B1666218) recognition site further specifies its mechanism of action. nih.govresearchgate.net This demonstrates that the sulfate moiety is essential for the inhibitory activity of 3α-hydroxy-5β-pregnan-20-one at the NMDA receptor, thereby conferring a distinct receptor specificity that is absent in the parent compound.
| Compound | Receptor Target | Effect |
| 3α-Hydroxy-5β-pregnan-20-one | NMDA Receptor | No significant effect nih.govresearchgate.net |
| 3α-Hydroxy-5β-pregnan-20-one Sulfate | NMDA Receptor | Negative modulator (inhibition) nih.govresearchgate.net |
| 3α-Hydroxy-5β-pregnan-20-one Sulfate | Kainate Receptor | Inhibition nih.gov |
| 3α-Hydroxy-5β-pregnan-20-one Sulfate | AMPA Receptor | Inhibition nih.gov |
Effects of 3β-Substitution on Metabolism and Bioavailability
The stereochemistry of the hydroxyl group at the C-3 position plays a critical role in the biological activity of pregnanolone isomers. The 3β-hydroxy epimer of allopregnanolone (the 5α-isomer of pregnanolone) has been shown to be behaviorally inactive, in stark contrast to the anxiolytic effects of the 3α-hydroxy form. nih.gov This highlights the stereospecific requirements of the GABA-A receptor for modulation by these neurosteroids. nih.gov
In terms of metabolism, progesterone is converted to allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and its 3β-isomer, isoallopregnanolone, through the action of 5α-reductase and subsequently 3α- or 3β-hydroxysteroid oxidoreductases. nih.gov While allopregnanolone itself has low oral bioavailability and is subject to extensive hepatic metabolism, the specific metabolic pathways and bioavailability of its 3β-substituted analogs are less well-characterized but are of significant interest in the development of more stable therapeutic agents. nih.gov The conversion between 3α- and 3β-hydroxy steroids is a key metabolic step that can inactivate or alter the activity of these compounds.
Influence of Substitutions at C-6 and C-7 Positions on Activity
Modifications to the steroid's B-ring, specifically at the C-6 and C-7 positions, have been shown to significantly impact the modulatory activity of pregnanolone analogs at the GABA-A receptor. Studies involving the introduction of methyl groups at these positions in both 5α- and 5β-reduced pregnanolones have revealed distinct structure-activity relationships.
The introduction of a 6β-methyl group (axial) resulted in compounds with activity similar to or greater than the parent steroids. In contrast, the addition of a 6α-methyl (equatorial), 7β-methyl (axial), or 7α-methyl (equatorial) substituent led to a reduction in potency for inhibiting radioligand binding, modulating GABA-A receptor function, and inducing anesthesia in tadpoles. These findings suggest that the space around the C-6 and C-7 positions is sterically constrained and that the orientation of substituents in this region is critical for optimal interaction with the GABA-A receptor. The similar effects observed in both the planar 5α- and nonplanar 5β-series suggest a conserved binding pocket for this part of the steroid molecule.
| Substitution | Stereochemistry | Effect on Potency |
| 6-Methyl | β (axial) | Maintained or increased |
| 6-Methyl | α (equatorial) | Reduced |
| 7-Methyl | β (axial) | Reduced |
| 7-Methyl | α (equatorial) | Reduced |
Rational Design of Conformationally Constrained Analogs
To better understand the three-dimensional requirements of the neurosteroid binding site on the GABA-A receptor, researchers have designed and synthesized conformationally constrained analogs of pregnanolone. By restricting the flexibility of the steroid molecule, these analogs provide valuable information about the active conformation required for receptor binding and modulation.
One approach has been to introduce rigid structural elements, such as cyclopropane rings or alkynyl-substituted side chains, into the steroid backbone. nih.gov For instance, the development of allopregnanolone analogs with conformationally constrained 17β side chains has been a strategy to probe the structure-activity relationship at the GABA-A receptor. nih.gov These studies aim to correlate the in vitro activity of the analogs with their preferred conformations, as determined by theoretical conformational analysis. nih.gov This rational design approach allows for the systematic exploration of the pharmacophore space and can lead to the discovery of novel modulators with enhanced potency and selectivity.
Pharmacophore Development for Neurosteroid Binding Sites
The development of a pharmacophore model for neurosteroid binding sites, particularly on the GABA-A receptor, is essential for the rational design of new therapeutic agents. A widely accepted model suggests several key features necessary for positive allosteric modulation. researchgate.net
This model includes a hydrophobic steroid backbone that serves as a scaffold, positioning two crucial hydrogen-bonding groups. researchgate.net These are the 3α-hydroxyl group on the A-ring and the 20-keto group on the D-ring side chain. researchgate.net These groups are thought to form hydrogen bonds with specific amino acid residues within the binding pocket of the GABA-A receptor. researchgate.net The steroid backbone itself occupies a hydrophobic region within the binding site. researchgate.net
The GABA-A receptor is known to have multiple neurosteroid binding sites, including intersubunit and intrasubunit locations within the transmembrane domain. nih.govelifesciences.org Docking studies of allopregnanolone into these sites have helped to refine the understanding of its orientation and key interactions. nih.gov The development of such pharmacophore models is an iterative process, combining computational modeling with the synthesis and biological evaluation of novel analogs to validate and improve the model's predictive power.
Advanced Research Methodologies for 3 Hydroxy 5beta Pregnan 20 One Studies
Spectroscopic and Chromatographic Techniques for Identification and Quantification
A combination of chromatographic separation and spectroscopic detection is essential for the accurate identification and quantification of 3-hydroxy-5beta-pregnan-20-one in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of pregnane (B1235032) steroids. Due to their volatility, these compounds are well-suited for gas chromatography. The process involves vaporizing the sample and passing it through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. This provides a unique fragmentation pattern, or "fingerprint," for structural elucidation and definitive identification.
For neurosteroids like this compound, derivatization is often employed to increase thermal stability and improve chromatographic behavior. The resulting mass spectra can be compared against spectral libraries for identification. While a direct experimental spectrum for this compound is not broadly published, predicted spectra are available and serve as a guide for identification hmdb.ca. The Human Metabolome Database, for instance, provides a predicted GC-MS spectrum for the related isomer, 3a-Hydroxy-5b-pregnane-20-one hmdb.ca. The technique has been successfully used to quantify the stereoisomer allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and its precursors in brain and blood samples, demonstrating its high sensitivity and specificity for neurosteroid analysis nih.gov.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid isomers. It offers high resolution and is typically coupled with mass spectrometry (LC-MS/MS) for sensitive and specific quantification in biological samples. The separation of pregnanolone (B1679072) isomers, which often co-exist, is challenging but achievable with optimized chromatographic conditions.
A validated LC-MS/MS method for the simultaneous quantification of several neurosteroids, including the 3α-hydroxy-5β-pregnan-20-one isomer (pregnanolone) and the 3β-hydroxy-5β-pregnan-20-one isomer (epipregnanolone), has been developed nih.gov. This method utilizes a simple protein precipitation for extraction followed by separation on a C18 analytical column nih.gov. The use of specific column chemistries, such as biphenyl bonded phases, can offer unique selectivity for steroid isomers, particularly when using methanol in the mobile phase to resolve structurally similar compounds thermofisher.com.
| Parameter | Description | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |
| Extraction Method | Protein precipitation with methanol | nih.gov |
| Analytical Column | Agilent Poroshell 120, EC-C18 (50 × 4.6 mm, 2.7 µm) | nih.gov |
| Quantification Range | 0.78 to 1000 ng/mL | nih.gov |
| Alternative Column | Thermo Scientific™ Accucore™ biphenyl analytical column for enhanced isomer resolution | thermofisher.com |
Thin-Layer Chromatography (TLC) serves as a valuable qualitative and semi-quantitative tool for the analysis of steroids. Its advantages include the ability to run multiple samples simultaneously and the use of various detection methods bioline.org.br. The separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).
The choice of the solvent system is critical for achieving separation of closely related steroids. A variety of mobile phases have been documented for the analysis of different steroid classes bioline.org.branalis.com.my. For pregnane derivatives, systems often consist of mixtures of nonpolar and polar solvents. Visualization of the separated spots can be achieved under UV light if the compound is UV-active or by spraying with color-forming reagents like sulfuric acid analis.com.my.
| Stationary Phase | Mobile Phase (Solvent System) | Steroid Class Application | Reference |
|---|---|---|---|
| Silica Gel | Cyclohexane/Ethyl acetate/Ethanol (B145695) (24:16:1) | Androgens and Gestagens | bioline.org.br |
| Silica Gel | Chloroform/Acetone (9:1) | Androgens | bioline.org.br |
| Silica Gel Impregnated with Silver Nitrate | Hexane/Ethyl acetate (3:1) | General Steroids | bioline.org.br |
| Reversed-Phase (RP-18) | Acetonitrile/Water mixtures | General Steroids | analis.com.my |
Fluorescence spectroscopy is a highly sensitive method used to study the binding interactions between neurosteroids and their target receptors, such as the GABA-A receptor. This technique can measure binding affinity and specificity without the need for radioactive labels. One approach utilizes the intrinsic fluorescence of tryptophan residues located within the neurosteroid binding sites on the receptor nih.gov.
When a neurosteroid binds, it can cause a change in the local environment of a nearby tryptophan, leading to quenching (a decrease) of the fluorescence signal. The magnitude of this quenching can be used to determine the binding affinity. For instance, the binding of neurosteroids like allopregnanolone to a chimeric GABA-A receptor has been monitored by measuring the quenching of tryptophan fluorescence upon excitation at 280 nm nih.gov. Another advanced method is Förster Resonance Energy Transfer (FRET), where an intrinsically fluorescent neurosteroid analog transfers energy to a nearby tryptophan, providing a site-specific probe for binding studies nih.gov. These methods are crucial for understanding how this compound interacts with its molecular targets nih.gov.
In Vitro Electrophysiological Techniques
To understand the functional consequences of this compound binding to neuronal receptors, in vitro electrophysiological recordings are indispensable.
The whole-cell voltage clamp technique is a gold-standard electrophysiological method for studying how a compound modulates ion channel function in real-time. This technique allows an investigator to control the membrane potential of a single neuron and record the ionic currents that flow across the cell membrane through ion channels.
This methodology has been directly applied to study the effects of a sulfated form of a this compound isomer (3 alpha-hydroxy-5 beta-pregnan-20-one sulfate) on cultured chick spinal cord neurons researchgate.net. In these studies, the compound was applied to cultured neurons while recording currents elicited by the activation of N-methyl-D-aspartate (NMDA) receptors. The results showed that the neurosteroid sulfate (B86663) reversibly inhibited the NMDA-induced current in a concentration-dependent manner researchgate.net. This demonstrates the utility of whole-cell voltage clamp in characterizing the modulatory effects of this compound and its derivatives on specific neurotransmitter receptors.
| Compound | Technique | Preparation | Key Finding | Reference |
|---|---|---|---|---|
| 3 alpha-hydroxy-5 beta-pregnan-20-one sulfate | Whole-Cell Voltage Clamp | Cultured Chick Spinal Cord Neurons | Inhibited NMDA receptor-mediated responses with an EC50 of 62 µM. | researchgate.net |
| 3 alpha-hydroxy-5 beta-pregnan-20-one sulfate (100 µM) | Whole-Cell Voltage Clamp | Cultured Chick Spinal Cord Neurons | Inhibited the response to 30 µM NMDA by 66%. | researchgate.net |
Receptor Expression Systems (e.g., Xenopus Oocytes with Cloned Receptors)
Xenopus laevis oocytes serve as a robust and versatile expression system for studying the effects of neurosteroids on specific receptor subtypes. By microinjecting complementary RNA (cRNA) encoding various combinations of receptor subunits, researchers can create functional receptors in the oocyte's cell membrane. This allows for the detailed electrophysiological analysis of ion channel function in a controlled environment.
This technique is particularly valuable for investigating the impact of compounds like this compound on GABA-A receptors. Different combinations of GABA-A receptor subunits can be expressed in the oocytes, enabling the study of subunit-specific effects of the neurosteroid. While all GABA-A receptors appear to be sensitive to neurosteroids to some extent, those containing δ-subunits exhibit particular sensitivity. For instance, studies have shown that certain 3β-hydroxysteroids can act as both agonists and antagonists at GABA-A receptors expressed in Xenopus oocytes nih.gov. The large size of the oocytes is advantageous for two-electrode voltage-clamp recordings, which measure the flow of ions through the expressed channels in response to the application of GABA and the modulatory effects of the neurosteroid.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its receptor. These assays use a radioactively labeled ligand that binds specifically to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as this compound, researchers can determine the binding affinity of the compound for the receptor.
The radioligand [35S]t-butylbicyclophosphorothionate ([35S]TBPS) is a valuable tool for studying the allosteric modulation of the GABA-A receptor ionophore. Neuroactive steroids are known to allosterically inhibit the binding of [35S]TBPS.
While specific data for this compound is limited, a study on its stereoisomer, 3-alpha-hydroxy-5-beta-pregnan-20-one (pregnanolone), demonstrated a complex, two-component inhibition of [35S]TBPS binding in bovine brain membranes in the presence of GABA nih.gov. This suggests that pregnanolone interacts with the GABA-A receptor complex at multiple sites with differing affinities. The study found both high-affinity and low-affinity inhibition, with IC50 values varying across different brain regions, as detailed in the table below.
| Brain Region | High-Affinity IC50 (nM) | Low-Affinity IC50 (µM) | Percentage of High-Affinity Sites |
|---|---|---|---|
| Cortex | 21-32 | 24-63 | 53% |
| Cerebellum | 21-32 | 24-63 | 65% |
| Hippocampus | 21-32 | 24-63 | 65% |
| Thalamus | 43 | N/A | 100% |
Data adapted from a study on 3-alpha-hydroxy-5-beta-pregnan-20-one. nih.gov
Receptor autoradiography allows for the visualization and quantification of receptor distribution in tissue sections. This technique involves incubating tissue slices with a radiolabeled ligand and then exposing the tissue to a film or a phosphor imaging plate to create an image of the receptor density.
This methodology can be used to map the binding sites of neurosteroids in various brain regions. For example, autoradiographic studies have been used to investigate the effects of progesterone (B1679170) metabolites on the binding of [3H]flunitrazepam to GABA-A receptors in the rat medulla and cerebellum. One such study found that while 3-alpha-hydroxy-5-alpha-pregnan-20-one enhanced [3H]flunitrazepam binding, its stereoisomer, 3-beta-hydroxy-5-alpha-pregnan-20-one, had no effect on binding in any of the regions examined nih.gov. This highlights the stereoselectivity of neurosteroid action at the GABA-A receptor. Quantitative analysis of the autoradiograms can provide detailed information about the regional differences in receptor density and how they are modulated by compounds like this compound.
Microscopic and Imaging Approaches
Advanced microscopic and imaging techniques provide a dynamic view of cellular and subcellular processes, offering insights into the real-time effects of neurosteroids on neuronal function.
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for imaging events occurring at or near the cell membrane with high resolution. It is particularly well-suited for studying presynaptic processes, such as the trafficking and fusion of synaptic vesicles.
Live-cell imaging using fluorescent calcium indicators is a widely used method to monitor changes in intracellular calcium concentrations, which are critical for a vast array of cellular processes, including neurotransmission and synaptic plasticity.
The application of live-cell calcium imaging can reveal how this compound modulates cellular signaling pathways that involve calcium. For instance, studies on other neurosteroids have shown that they can induce rapid increases in intracellular calcium levels. This technique allows for the real-time observation of cellular responses to the application of the compound, providing information on the kinetics and magnitude of the calcium signal. By combining live-cell imaging with pharmacological tools, it is possible to dissect the specific channels and signaling cascades that are affected by the neurosteroid.
Molecular Biology Techniques
Molecular biology has become an indispensable tool for elucidating the intricate pathways and receptor interactions of neurosteroids like this compound. Techniques such as gene expression analysis and site-directed mutagenesis have been pivotal in understanding its physiological roles.
The biosynthesis and metabolism of this compound are governed by a series of enzymes, primarily reductases and dehydrogenases. Analyzing the messenger RNA (mRNA) expression levels of the genes encoding these enzymes offers a powerful method to understand the regulation of this neurosteroid's availability in various tissues. Key enzymes in its metabolic pathway include 5β-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). The expression of these enzymes is not uniform and varies across different tissues and developmental stages.
Quantitative polymerase chain reaction (qPCR) is a commonly employed technique to measure the mRNA levels of these steroidogenic enzymes. Studies have demonstrated the expression of these enzymes in various tissues, including the brain, adrenal glands, and gonads, indicating localized synthesis of neurosteroids. For instance, research has shown age-related increases in the expression of 5α-reductase in the fetal mouse brain. nih.gov The enzymes responsible for the synthesis of pregnane steroids are expressed in a region-specific manner within the central nervous system. frontiersin.org
The aldo-keto reductase (AKR) family, particularly AKR1C1 and AKR1C2, also plays a crucial role in steroid metabolism. nih.govnih.govfrontiersin.org These enzymes can function as 3α-HSDs. Gene expression studies have revealed that the expression of AKR1C1 and AKR1C2 can be tissue-specific and may be altered in certain pathological conditions. nih.govfrontiersin.org For example, a structural variant in the DNA has been identified that appears to increase the expression of AKR1C2 while limiting AKR1C1 activity, leading to a relative increase in inhibitory GABAergic neurosteroids. nih.gov
The regulation of these genes is complex and can be influenced by various factors, including other hormones and signaling molecules. The pregnane X receptor (PXR), a nuclear receptor, is known to enhance the expression of genes encoding enzymes like cytochrome P450s. nih.gov
| Gene | Enzyme | Key Tissues of Expression | Observed Regulation/Changes in Expression |
|---|---|---|---|
| SRD5A2 | 5β-reductase | Brain, Adrenal Gland, Gonads | Age-related increases in expression observed in fetal mouse brain. nih.gov |
| AKR1C1 | Aldo-keto reductase family 1 member C1 (functions as a 3α-HSD) | Brain, Adrenal Gland, Prostate | Expression can be reduced in tumorous breast tissue. frontiersin.org A structural variant can limit its activity. nih.gov |
| AKR1C2 | Aldo-keto reductase family 1 member C2 (functions as a 3α-HSD) | Brain, Liver, Prostate | A structural variant can increase its expression. nih.gov |
| CYP11A1 | Cytochrome P450 side-chain cleavage enzyme | Adrenal Gland, Gonads, Brain | Essential for the initial step of neurosteroid synthesis from cholesterol. mdpi.com |
The primary molecular target for the neurodepressive effects of this compound and related neurosteroids is the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel. Site-directed mutagenesis has been a crucial technique to identify the specific amino acid residues within the GABAA receptor that form the binding pocket for these neurosteroids and are responsible for their modulatory effects.
These studies involve systematically replacing specific amino acids in the receptor's protein sequence and then functionally expressing these mutant receptors, often in Xenopus oocytes or mammalian cell lines. The response of these mutated receptors to the application of neurosteroids is then measured using electrophysiological techniques, such as two-electrode voltage clamp. A change in the potentiation or direct activation by the neurosteroid compared to the wild-type receptor indicates that the mutated residue is important for the steroid's action.
Research has revealed that the binding sites for neurosteroids are located within the transmembrane domains (TMDs) of the GABAA receptor subunits, distinct from the binding site for GABA itself. frontiersin.org Mutagenesis studies have identified several key amino acid residues in both the α and β subunits that are critical for neurosteroid sensitivity.
For example, a glutamine residue (Q242) in the first transmembrane domain (TM1) of the α1 subunit has been shown to be a critical determinant for the potentiating effects of neurosteroids. biorxiv.org Mutation of this residue can significantly reduce or abolish the receptor's sensitivity to neurosteroids. Similarly, residues in the fourth transmembrane domain (TM4) of the α1 subunit and the third transmembrane domain (TM3) of the β subunit have also been implicated in forming the neurosteroid binding pocket.
Evidence from these studies suggests the existence of multiple binding sites for neurosteroids on the GABAA receptor, which may mediate their different effects, such as the potentiation of GABA-induced currents and the direct activation of the receptor at higher concentrations. frontiersin.org These sites include both intersubunit (at the interface between subunits) and intrasubunit (within a single subunit) locations. biorxiv.orgresearchgate.netelifesciences.org
| GABAA Receptor Subunit | Mutated Residue | Location | Effect on Neurosteroid Action |
|---|---|---|---|
| α1 | Q242L/W | TM1 | Reduces or abolishes potentiation by neurosteroids. biorxiv.org |
| α1 | N408 | TM4 | Implicated in the intrasubunit binding site. |
| α1 | Y411 | TM4 | Contributes to the intrasubunit binding site. |
| β3 | Y284 | TM3 | Involved in the intrasubunit binding site, potentially mediating desensitization. elifesciences.orgresearchgate.net |
Preclinical Animal Models and Behavioral Correlates
Rodent Models for Neurophysiological Effects
Studies on Neuronal Excitability and Synaptic Function in Rodents
Pregnanolone (B1679072) is recognized as a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. frontiersin.org This interaction enhances GABA-mediated chloride currents, leading to a general reduction in neuronal excitability. frontiersin.orgfrontiersin.org Studies in rodents have demonstrated that pregnanolone and its isomers can modulate neuronal excitability in various brain regions, including the hippocampus. For instance, in hippocampal slices from female rats, the related neurosteroid allopregnanolone (B1667786) reduced the amplitude of CA1 population spikes, an effect that was enhanced by the presence of the cholinergic agonist carbachol. nih.gov This suggests a significant role for neuroprogestins in controlling cholinergic excitation within the hippocampus. nih.gov
Investigations of Neuroprotective Efficacy in Animal Models of Excitotoxicity
The ability of pregnanolone derivatives to modulate excitatory neurotransmission has led to investigations into their neuroprotective potential, particularly in models of excitotoxicity, a process implicated in various neurodegenerative diseases. The inhibitory action of 3-alpha-hydroxy-5-beta-pregnan-20-one sulfate (B86663) on NMDA receptors provides a basis for its potential to protect against glutamate-induced excitotoxic cell death. nih.govresearchgate.net Research has shown that this sulfated form can inhibit responses mediated by NMDA, kainate, and AMPA receptors, all of which are involved in excitatory signaling. nih.govresearchgate.net
A water-soluble glutamate (B1630785) conjugate of pregnanolone, 3α5βP-Glu, has been investigated for its neuroprotective effects in an animal model of excitotoxicity induced by intrahippocampal NMDA infusion. cuni.cz These studies suggest that pregnanolone derivatives could represent a novel class of therapeutic agents for conditions involving neuronal damage from excessive excitatory stimulation. cuni.czgoogle.com
Behavioral Phenotype Analysis in Rodent Models
Anxiolytic-Like Effects in Established Behavioral Paradigms
Pregnanolone has consistently demonstrated anxiolytic-like effects in a variety of established behavioral tests in rodents. In the elevated plus-maze, a standard test for anxiety, intrahippocampal administration of pregnanolone in rats increased the proportion of time spent on the open, more anxiety-provoking arms. researchgate.net Similarly, in the shock-probe burying test, pregnanolone increased the latency to begin burying the electrified probe and decreased the duration of burying behavior, indicative of an anxiolytic effect. researchgate.net
Comparative studies with its isomer, 3-alpha-hydroxy-5-alpha-pregnan-20-one (allopregnanolone), have revealed subtle but important differences. While both isomers exhibit anxiolytic properties, 3-hydroxy-5-beta-pregnan-20-one was found to be more efficacious in the light/dark transition test and the elevated plus-maze. researchgate.net In the Geller-Seifter conflict test, the 5-beta-isomer was both more potent and more efficacious than the 5-alpha-isomer. researchgate.net These anxiolytic effects are believed to be mediated through its action at the GABA-A receptor, as they can be blocked by the GABA-A receptor antagonist picrotoxin. researchgate.netresearchgate.net
Anxiolytic-Like Effects of 3-Hydroxy-5-beta-pregnan-20-one in Rodent Models
| Behavioral Paradigm | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Elevated Plus-Maze | Rat | Increased time on open arms | researchgate.net |
| Shock-Probe Burying Test | Rat | Increased latency to bury, decreased duration of burying | researchgate.net |
| Light/Dark Transition Test | Mouse | More efficacious than 3α,5α-isomer | researchgate.net |
| Geller-Seifter Test | Not Specified | More potent and efficacious than 3α,5α-isomer | researchgate.net |
| Food Choice Test (Novel vs. Familiar) | Rat | Increased time eating novel food | nih.gov |
Anticonvulsant Properties in Seizure Models
The anticonvulsant properties of pregnanolone and its analogs have been well-characterized in various rodent models of seizures. Both 3-hydroxy-5-beta-pregnan-20-one and its 5-alpha isomer have shown similar potency and efficacy in blocking seizures induced by pentylenetetrazol in mice. researchgate.net
A synthetic analog, ganaxolone (B1674614) (3-alpha-hydroxy-3-beta-methyl-5-alpha-pregnan-20-one), has demonstrated potent anticonvulsant activity against seizures induced by pentylenetetrazol, bicuculline, and aminophylline (B1665990) in mice. nih.govresearchgate.net Ganaxolone was also effective against fully kindled seizures in rats at doses that did not produce motor impairment. nih.gov The anticonvulsant effects are attributed to the positive allosteric modulation of the GABA-A receptor. nih.govresearchgate.net The sulfated derivative of pregnanolone also shows promise as an anticonvulsant due to its inhibitory effects on excitatory amino acid receptors. google.com
Anticonvulsant Effects of Pregnanolone and Analogs in Rodent Seizure Models
| Compound | Seizure Model | Animal Model | ED50 (mg/kg, i.p.) | Reference |
|---|---|---|---|---|
| 3-Hydroxy-5-beta-pregnan-20-one | Pentylenetetrazol-induced | Mouse | 3.0 | researchgate.net |
| 3-Hydroxy-5-alpha-pregnan-20-one | Pentylenetetrazol-induced | Mouse | 2.8 | researchgate.net |
| Ganaxolone | Pentylenetetrazol-induced (clonic) | Mouse | 4.3 | nih.govresearchgate.net |
| Bicuculline-induced | Mouse | 4.6 | nih.gov | |
| Aminophylline-induced | Mouse | 11.5 | nih.gov | |
| Corneal Kindling (fully kindled) | Rat | 4.5 | nih.gov |
Sedative/Hypnotic Actions in Animal Behavior Tests
The sedative and hypnotic effects of 3-hydroxy-5-beta-pregnan-20-one are a direct consequence of its potentiation of GABA-A receptor function. In rodents, administration of pregnanolone and its isomers can lead to motor impairment and sedation, often measured using the rotarod test. Studies have shown that both the 5-alpha and 5-beta isomers produce deficits on the rotarod within a similar potency range. researchgate.net
These sedative properties are shared with other GABA-A receptor modulators, such as benzodiazepines. nih.gov The motor-impairing effects of 5-beta-pregnan-3-alpha-ol-20-one were found to be significantly increased in mouse models where specific GABA-A receptor subunits were genetically abolished in cerebellar neurons, highlighting the critical role of these receptors in mediating the sedative actions of the steroid. ebi.ac.uk While not directly increasing food intake like some benzodiazepines, pregnanolone's sedative effects, such as a reduced lick rate for sucrose (B13894) solutions at high doses, have been noted. nih.gov
Effects on Locomotor Activity
Studies in animal models have explored the impact of 3α-hydroxy-5β-pregnan-20-one, also known as pregnanolone, on locomotor activity, often with comparisons to its isomer, allopregnanolone (3α-hydroxy-5α-pregnan-20-one). Research indicates that both isomers can produce similar biphasic effects on locomotion. researchgate.net
In one study, the administration of pregnanolone in adult female rats led to a decrease in crossings in the open field test, indicating reduced locomotor activity. scielo.org.mx This effect was observed alongside its anti-immobility effects in the forced swim test, suggesting that the reduction in movement was not simply due to sedation. scielo.org.mx Similarly, another study in male rats found that pregnanolone did not significantly affect locomotor activity at lower doses, while a higher dose resulted in hypolocomotion. nih.govcuni.cz
Conversely, some research points towards a stimulatory effect on locomotion under certain conditions. For instance, the neurosteroid 7α-hydroxypregnenolone, derived from pregnenolone (B344588), has been shown to acutely increase locomotor activity in newts, an effect potentially mediated by the dopaminergic system. pnas.org While distinct from 3α-hydroxy-5β-pregnan-20-one, this highlights the diverse effects of pregnane (B1235032) neurosteroids on motor behavior.
It is important to note that the effects of these neurosteroids on locomotor activity can be influenced by the specific experimental context, the animal model used, and the dose administered. For example, in mice with a targeted inactivation of the GABA-A receptor γ2 subunit in cerebellar Purkinje cells, the motor-impairing effects of pregnanolone were significantly increased. frontiersin.orgebi.ac.ukebi.ac.uk
Table 1: Effects of 3α-Hydroxy-5β-pregnan-20-one on Locomotor Activity in Animal Models A summary of key findings from preclinical studies.
| Animal Model | Compound | Observed Effect on Locomotor Activity | Citation |
|---|---|---|---|
| Adult Female Rats | Pregnanolone | Decreased crossings in open field test | scielo.org.mx |
| Adult Male Rats | Pregnanolone | No significant effect at low doses; hypolocomotion at high doses | nih.govcuni.cz |
| Newts | 7α-Hydroxypregnenolone | Increased locomotor activity | pnas.org |
| Mice (with specific GABA-A receptor subunit inactivation) | Pregnanolone | Increased motor-impairing effects | frontiersin.orgebi.ac.ukebi.ac.uk |
| Adult Male Mice | Pregnanolone Glutamate | Did not induce hyperlocomotion; exhibited hypolocomotion at the highest dose | nih.gov |
Modulation of Memory and Cognitive Functions
The influence of 3α-hydroxy-5β-pregnan-20-one and its parent compound, pregnenolone, on memory and cognitive functions is an area of active investigation. Pregnenolone and its metabolites are considered neurosteroids and are synthesized in the central nervous system, where they can modulate neuronal function. nih.govresearchgate.net
Research suggests that pregnenolone may have memory-enhancing properties. harborcompounding.com In animal studies, pregnenolone administration has been associated with improved memory. harborcompounding.com This is thought to be mediated through several mechanisms, including the enhancement of neurotransmitter systems like acetylcholine, which is crucial for memory processes. harborcompounding.com Furthermore, pregnenolone may promote the repair of the myelin sheath, which insulates nerve fibers and is vital for efficient neural communication. harborcompounding.commodern-age.com
Studies have indicated that levels of pregnenolone in the brain may be linked to cognitive health, with lower levels observed in individuals with cognitive decline. harborcompounding.comlifeextension.com The potential neuroprotective effects of pregnenolone and its derivatives are also under investigation. nih.govlifeextension.com For instance, they may offer protection against the neurotoxic effects of stress hormones like cortisol. harborcompounding.com
While much of the research has focused on pregnenolone itself, the actions of its metabolites, including 3α-hydroxy-5β-pregnan-20-one, are also of significant interest. These neurosteroids can modulate the function of key neurotransmitter receptors, such as GABA-A and NMDA receptors, which are critically involved in learning and memory. wikipedia.orgwikipedia.orgnih.gov The sulfated form, 3α-hydroxy-5β-pregnan-20-one sulfate, has been shown to inhibit NMDA receptor-mediated responses in cultured neurons. nih.govfrontiersin.org
Table 2: Investigated Mechanisms of Pregnenolone and its Metabolites on Cognition A summary of proposed mechanisms through which these compounds may influence cognitive function.
| Mechanism | Description | Citation |
|---|---|---|
| Neurotransmitter System Modulation | Stimulates the release of acetylcholine, a key neurotransmitter for memory. | harborcompounding.com |
| Myelin Sheath Repair | May contribute to the repair of the myelin sheath, enhancing neural communication. | harborcompounding.commodern-age.com |
| Neuroprotection | Potentially protects against damage from stress hormones and neuroinflammation. | nih.govharborcompounding.comlifeextension.com |
| GABA-A Receptor Modulation | Acts as a positive allosteric modulator of GABA-A receptors. | nih.gov |
| NMDA Receptor Modulation | The sulfated form can inhibit NMDA receptor-mediated responses. | nih.govfrontiersin.org |
Sex-Specific Responses in Animal Models
Preclinical research has revealed significant sex differences in the behavioral and physiological responses to neurosteroids like 3α-hydroxy-5β-pregnan-20-one (pregnanolone). These differences are often linked to the baseline hormonal environment and inherent sexual dimorphisms in brain structure. nih.gov
In a study investigating the effects of pregnanolone during ethanol (B145695) withdrawal in rats, females showed a greater protective effect against seizures compared to males. nih.gov This suggests a sex-dependent difference in the anticonvulsant properties of this neurosteroid. Furthermore, the responses of ovariectomized female rats were sometimes similar to intact females and at other times more closely resembled those of males, highlighting the complex interplay of gonadal hormones in mediating these effects. nih.gov
Another study observed sex differences in the anxiolytic effects of neurosteroids. nih.gov While both male and female rats showed increased anxiety-like behavior in the elevated plus-maze after exposure to progesterone (B1679170) or allopregnanolone, only female rats displayed an increased acoustic startle response, a measure of anxiety. nih.gov This indicates that the manifestation of anxiety-related behaviors in response to neurosteroid exposure can be task-specific and sex-dependent. nih.gov
The levels of pregnenolone and its metabolites can also differ between sexes. In normal subjects, serum pregnenolone levels have been found to be higher in women than in men during puberty and fertile age. researchgate.net Similarly, in mice, brain levels of pregnenolone were found to be higher in females during the reproductive period compared to males. oup.com These baseline differences in endogenous neurosteroid levels may contribute to the observed sex-specific responses to their administration.
Table 3: Examples of Sex-Specific Responses to Pregnanolone in Animal Models A summary of key findings demonstrating differential effects between male and female subjects.
| Animal Model | Compound | Observed Sex-Specific Effect | Citation |
|---|---|---|---|
| Rats (Ethanol Withdrawal) | Pregnanolone | Greater anticonvulsant effect in females than in males. | nih.gov |
| Rats (Anxiety Models) | Allopregnanolone/Progesterone | Only females showed an increased acoustic startle response. | nih.gov |
| Humans | Pregnenolone | Higher serum levels in women during puberty and fertile age. | researchgate.net |
| Mice | Pregnenolone | Higher brain levels in females during the reproductive period. | oup.com |
In Vitro Cell Line Models for Mechanistic Investigations
Macrophage Cell Lines for Immunomodulatory Studies
Macrophage cell lines are valuable in vitro tools for investigating the immunomodulatory effects of compounds like 3α-hydroxy-5β-pregnan-20-one and its precursors. These cell lines allow for controlled studies of cellular and molecular mechanisms of inflammation.
Research has shown that pregnenolone can exert anti-inflammatory effects in macrophage and microglial cells. nih.govresearchgate.net Specifically, pregnenolone has been found to promote the ubiquitination and degradation of TIRAP and TLR2, which are key adaptor proteins in the Toll-like receptor (TLR) signaling pathway. nih.govresearchgate.net This leads to a suppression of pro-inflammatory cytokine secretion, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are mediated by TLR2 and TLR4 signaling. nih.govresearchgate.net
Studies using RAW264.7 macrophage cells, bone marrow-derived macrophages (BMDMs), and THP-1 human monocytic cells have demonstrated that pregnenolone and its metabolites can suppress the secretion of TNF-α induced by lipopolysaccharide (LPS) or Pam3CSK4. nih.gov Allopregnanolone, a metabolite of pregnenolone, has also been shown to inhibit TLR4 activation in macrophages. unc.edu This inhibition prevents the binding of TLR4 to MD2 proteins, which is a crucial step in the activation of transcription factors that regulate inflammatory gene expression. unc.edu
These findings from in vitro macrophage models suggest that pregnenolone and its derivatives can modulate the innate immune response by targeting key signaling pathways involved in inflammation. nih.govunc.eduwiley.com
Table 4: Effects of Pregnenolone and its Metabolites on Macrophage Cell Lines A summary of key findings from in vitro immunomodulatory studies.
| Cell Line | Compound | Key Finding | Citation |
|---|---|---|---|
| RAW264.7, BMDMs, THP-1 | Pregnenolone | Suppressed secretion of TNF-α and IL-6. | nih.gov |
| Macrophages | Pregnenolone | Promoted degradation of TIRAP and TLR2. | nih.govresearchgate.net |
| Macrophages | Allopregnanolone | Inhibited TLR4 activation. | unc.edu |
| Macrophages | Pregnenolone | Inhibited TLR4 signaling. | unc.edu |
Neuronal Cell Cultures for Cellular Mechanism Elucidation
Neuronal cell cultures provide a powerful system for dissecting the direct effects of 3α-hydroxy-5β-pregnan-20-one and related neurosteroids on neuronal function and morphology. These in vitro models allow for detailed investigation of cellular mechanisms in a controlled environment.
Studies using cultured neurons have shown that pregnenolone can promote neurite outgrowth and facilitate axon development. biorxiv.org For instance, in cultured cerebellar granule neurons, pregnenolone was observed to promote the invasion of dynamic microtubules into the distal part of the filopodia at the growth cone, which is a critical process for neurite extension. biorxiv.org This effect is believed to be mediated through the activation of cytoplasmic linker protein 1 (CLIP1), which plays a role in microtubule polymerization. biorxiv.org
Furthermore, research on cultured fetal hippocampal neurons has demonstrated that the neurosteroid 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) can induce a regression of neurites in nerve cells that have not yet formed connections with other cells. nih.gov This suggests that neurosteroids can have complex and context-dependent effects on neuronal architecture.
Electrophysiological studies in cultured neurons have been instrumental in characterizing the effects of these neurosteroids on neurotransmitter receptors. For example, in cultured chick spinal cord neurons, 3α-hydroxy-5β-pregnan-20-one sulfate was found to inhibit the responses mediated by NMDA, kainate, and AMPA receptors. nih.gov This inhibitory action on glutamate receptors could have significant implications for neuronal excitability and synaptic plasticity. nih.gov
Table 5: Effects of Pregnenolone and its Metabolites on Neuronal Cell Cultures A summary of key findings from in vitro studies on neuronal cells.
| Cell Culture Model | Compound | Key Finding | Citation |
|---|---|---|---|
| Cerebellar Granule Neurons | Pregnenolone | Promoted neurite outgrowth and axon development. | biorxiv.org |
| Fetal Hippocampal Neurons | 3α-hydroxy-5α-pregnan-20-one | Induced regression of neurites in unconnected neurons. | nih.gov |
| Chick Spinal Cord Neurons | 3α-hydroxy-5β-pregnan-20-one sulfate | Inhibited NMDA, kainate, and AMPA receptor-mediated responses. | nih.gov |
| Cultured Hippocampal Neurons | Pregnanolone and 17-OH-PA | Potent positive modulators of GABA-A receptors. | semanticscholar.org |
| Cultured Hippocampal Neurons | PAG and 17-OH-PA | Moderate inhibitory effect at NMDA receptors. | semanticscholar.org |
Interactions with Other Endogenous Systems and Pathways
Cross-Talk with Classical Steroid Hormones and Their Receptors
While 3-Hydroxy-5beta-pregnan-20-one is a metabolite of progesterone (B1679170), its interactions with classical steroid hormone receptors are complex and often indirect. It does not typically bind with high affinity to classical progesterone or estrogen receptors in the way that the parent hormones do. However, its synthesis and metabolism are intrinsically linked to the activity of these hormonal systems.
The production of this compound is dependent on the availability of its precursor, progesterone. Consequently, fluctuations in progesterone levels, such as those seen during the ovarian cycle, pregnancy, and in response to stress, directly influence the levels of this neurosteroid. This relationship establishes an indirect but powerful link between the physiological effects of progesterone and the actions of this compound.
Furthermore, there is evidence of functional interactions. For instance, some research suggests that certain metabolites of progesterone, including related compounds, may have weak agonist or antagonist activity at progesterone and androgen receptors. The primary mechanism of cross-talk, however, remains the precursor-product relationship and the shared metabolic pathways.
Relationship to Stress Response Systems and Neuroendocrine Axes
This compound has a well-documented and significant relationship with the body's primary stress response system, the hypothalamic-pituitary-adrenal (HPA) axis. This neurosteroid is often referred to as a "stress-responsive" molecule because its levels in the brain and plasma can be rapidly altered by exposure to stressful stimuli.
Acute stress has been shown to increase the synthesis of this compound in the brain. This increase is thought to be an adaptive response, as the compound's potentiation of GABA-A receptor function can produce anxiolytic and sedative effects, thereby helping to dampen the physiological and psychological impact of the stressor. This neurosteroid can, in essence, act as a natural brake on the stress response.
Conversely, chronic stress can lead to dysregulation of the HPA axis and, in some cases, a reduction in the levels of this compound. This depletion may contribute to the pathophysiology of certain stress-related disorders. The interplay is bidirectional; not only does stress affect the levels of this neurosteroid, but the neurosteroid itself can modulate the activity of the HPA axis, often by inhibiting the release of corticotropin-releasing hormone (CRH) from the hypothalamus.
Modulatory Role in Reproductive Physiology (Non-Human Specific)
In various non-human species, this compound plays a significant modulatory role in reproductive physiology. Its levels often fluctuate in concert with the reproductive cycle, and it has been implicated in a range of reproductive processes.
In some rodent species, for example, fluctuations in the levels of this neurosteroid in the brain have been correlated with changes in sexual behavior and receptivity. The elevated levels of this compound during certain phases of the estrous cycle are thought to contribute to the behavioral changes associated with reproduction.
During pregnancy, the levels of progesterone and, consequently, this compound are markedly elevated in many mammalian species. These high levels are believed to contribute to the maintenance of a quiescent uterus and to the behavioral adaptations of pregnancy. Following parturition, the rapid decline in these hormones is thought to be a contributing factor to postpartum behavioral changes observed in some animal models.
The table below summarizes some of the observed roles of this compound in the reproductive physiology of select non-human species.
| Species | Observed Role/Effect | Phase of Reproductive Cycle |
| Rat | Modulation of sexual receptivity | Estrus |
| Sheep | Maintenance of uterine quiescence during gestation | Pregnancy |
| Rabbit | Inhibition of uterine contractility | Pregnancy |
| Primate | Regulation of mood and behavior | Luteal Phase and Pregnancy |
Integration into Broader Neurochemical Networks
The primary and most well-characterized mechanism of action for this compound is its potent positive allosteric modulation of the GABA-A receptor. By binding to a site on this receptor that is distinct from the GABA binding site, it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action underlies many of its sedative, anxiolytic, and anticonvulsant properties.
However, the influence of this neurosteroid is not limited to the GABAergic system. There is growing evidence of its integration into other major neurochemical networks. For instance, by modulating GABAergic inhibition, this compound can indirectly influence the activity of other neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems.
Some research has suggested that it may have direct effects on other ion channels, such as voltage-gated calcium channels. Furthermore, its ability to modulate neuronal excitability can have widespread consequences for synaptic plasticity, the process that underlies learning and memory. The intricate web of its interactions underscores the compound's role as a global modulator of brain function.
The table below outlines the key neurochemical networks influenced by this compound and the nature of this interaction.
| Neurochemical Network | Nature of Interaction | Consequence of Interaction |
| GABAergic | Positive allosteric modulation of GABA-A receptors | Enhanced synaptic inhibition, anxiolysis, sedation |
| Glutamatergic | Indirect modulation via GABAergic interneurons | Regulation of excitatory neurotransmission |
| Dopaminergic | Indirect influence on dopamine (B1211576) release and turnover | Modulation of reward and motivation pathways |
| Serotonergic | Indirect effects on serotonin (B10506) synthesis and release | Potential influence on mood and emotional regulation |
Future Research Directions
Elucidation of Novel Binding Sites and Molecular Targets
While the primary molecular target of 3-hydroxy-5beta-pregnan-20-one is the γ-aminobutyric acid type A (GABAA) receptor, future research is geared towards identifying and characterizing other binding sites and molecular targets. elifesciences.orgwikipedia.org This exploration is crucial for a comprehensive understanding of its diverse pharmacological effects.
Recent studies have begun to unravel the complexity of neurosteroid interactions with GABAA receptors, identifying distinct binding sites that mediate different functional outcomes. For instance, research has pinpointed a canonical intersubunit site between the β₃(+) and α₁(-) subunits that is crucial for receptor activation by potentiating neurosteroids like allopregnanolone (B1667786), a stereoisomer of pregnanolone (B1679072). elifesciences.org In contrast, both allopregnanolone and its inhibitory epimer bind to intrasubunit sites within the β₃ and α₁ subunits, which are associated with receptor desensitization and other varied effects. elifesciences.org Photolabeling studies have been instrumental in identifying these sites, revealing novel intrasubunit locations within the transmembrane helical bundles of both α₁ and β₃ subunits. nih.govbiorxiv.org
Beyond the well-established GABAergic system, emerging evidence suggests that this compound and its isomers may interact with other receptor systems. For example, some neurosteroids have been shown to modulate NMDA receptors and even possess the ability to bind to nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.govmdpi.com The sulfated form of this compound has been shown to inhibit NMDA receptor-mediated responses. nih.govresearchgate.net Future investigations will likely focus on delineating the specific binding pockets and the functional consequences of these interactions, potentially revealing novel therapeutic targets for a range of neurological and psychiatric conditions.
Exploration of Stereoisomer-Specific Therapeutic Potential
This compound exists as one of several stereoisomers of pregnanolone, each with potentially distinct biological activities. A key area of future research is the systematic exploration of the therapeutic potential of each stereoisomer.
Studies have already demonstrated that subtle differences in the stereochemistry of pregnanolone isomers can lead to significant variations in their pharmacological profiles. For example, while both the 5α- and 5β-isomers exhibit anticonvulsant properties, the 5β-isomer (this compound) has been shown to possess more potent and efficacious anxiolytic properties in animal models. researchgate.net Conversely, research on allopregnanolone (the 3α, 5α-isomer) has shown its proliferative effects on neural progenitor cells are isomer-specific, with the 3β-hydroxy-5β-pregnan-20-one stereoisomer not demonstrating the same effect. nih.gov
Future investigations will need to systematically compare the effects of different stereoisomers on a wide range of biological processes, including neurogenesis, inflammation, and synaptic plasticity. This research could lead to the development of highly specific therapeutic agents with improved efficacy and reduced side effects for conditions such as anxiety disorders, epilepsy, and neurodegenerative diseases. researchgate.net
Investigation of Long-Term Neurobiological Effects
While the acute effects of this compound are relatively well-documented, its long-term neurobiological consequences remain largely unexplored. Understanding the lasting impacts of sustained or intermittent exposure to this neurosteroid is a critical area for future research.
Studies on its isomer, allopregnanolone, have indicated that chronic exposure can lead to tolerance and alterations in GABAA receptor subunit expression. diva-portal.orgmdpi.comoup.com Research suggests that prolonged exposure to elevated levels of allopregnanolone may alter brain network states, which could explain its persistent antidepressant effects observed in clinical trials for postpartum depression. tufts.edu These long-lasting effects may be mediated by changes in neuronal communication in brain regions critical for mood regulation, such as the basolateral amygdala. tufts.edu
Future research should focus on the long-term effects of this compound on neuronal structure, synaptic connectivity, and gene expression. Investigating how chronic administration or fluctuations in its endogenous levels impact learning, memory, and emotional behavior over time will be crucial for assessing its therapeutic potential and understanding its role in the pathophysiology of chronic neurological and psychiatric disorders. alzdiscovery.org
Integration of Multi-Omics Approaches for Comprehensive Pathway Mapping
To gain a holistic understanding of the biological pathways modulated by this compound, future research will increasingly rely on the integration of multi-omics approaches. frontiersin.orgthermofisher.comuclastresslab.org This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome to create a comprehensive map of the molecular changes induced by this neurosteroid.
By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify the key genes, proteins, and metabolic pathways that are influenced by this compound. thermofisher.commdpi.com This systems-level approach can help to uncover novel mechanisms of action and identify potential biomarkers for treatment response. For instance, multi-omics studies could elucidate how this neurosteroid influences gene networks involved in neuroinflammation, cell cycle regulation, and synaptic function. mdpi.comtandfonline.com
The application of multi-omics is particularly relevant for understanding complex neurodevelopmental and psychiatric disorders where neurosteroid signaling is implicated. frontiersin.org By integrating these large-scale datasets, researchers can move beyond a single-target approach and appreciate the intricate network of interactions through which this compound exerts its effects on the brain.
Q & A
Basic Research Questions
Q. How can researchers distinguish 3-Hydroxy-5β-pregnan-20-one from its stereoisomers in experimental settings?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical differences. For example, the 3α-hydroxy and 3β-hydroxy isomers exhibit distinct coupling constants and chemical shifts in H-NMR spectra due to axial vs. equatorial hydroxyl group orientations . Thin-layer chromatography (TLC) with polar solvents (e.g., methanol:dichloromethane) can also separate isomers based on polarity differences (LogP = 4.59 for 3β-hydroxy vs. variations in other isomers) .
Q. What are the recommended storage conditions for 3-Hydroxy-5β-pregnan-20-one to ensure stability during long-term studies?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hygroscopic degradation. Certificate of Analysis (CoA) guidelines recommend avoiding exposure to light and moisture, as these can alter the crystalline structure and purity (>95% by HPLC) .
Q. Which solvents are optimal for dissolving 3-Hydroxy-5β-pregnan-20-one in pharmacological assays?
- Methodological Answer : The compound is soluble in dimethyl sulfoxide (DMSO) at 5 mg/mL and methanol, as confirmed by its polar surface area (PSA = 37.3 Ų) and LogP value . For cell-based assays, dilute stock solutions in culture media to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity.
Advanced Research Questions
Q. How can researchers optimize the synthesis of 3-Hydroxy-5β-pregnan-20-one derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Alkaline Catalysis : React the pregnane backbone with potassium tert-butoxide in tert-butanol/ethylene glycol under argon at 100°C for 48 hours to introduce polar chains (e.g., 16α-hydroxyethoxy groups) .
- Acid Catalysis : Use sulfuric acid in ethylene glycol for faster reaction times but monitor for undesired byproducts via HPLC .
- Purification : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate) to isolate derivatives. Confirm purity via melting point analysis and C-NMR .
Q. What experimental strategies resolve contradictions in reported pharmacological activities of 3-Hydroxy-5β-pregnan-20-one analogs?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled H-muscimol in competitive binding assays at GABAA receptors to compare EC50 values of analogs. For example, 16α-hydroxyethoxy derivatives (Compound 32) show higher affinity than 16α-dihydroxypropoxy variants (Compound 6) due to steric hindrance .
- In Vivo Validation : Conduct behavioral tests (e.g., elevated plus maze) in rodent models to correlate in vitro binding data with anxiolytic effects. Address discrepancies by standardizing animal strains and dosing protocols .
Q. How should researchers mitigate risks associated with the carcinogenic potential (Category 2) of 3-Hydroxy-5β-pregnan-20-one?
- Methodological Answer :
- Handling : Use fume hoods and wear impermeable nitrile gloves (tested for breakthrough time >8 hours) during synthesis. Avoid skin contact by double-gloving and using protective goggles .
- Waste Disposal : Neutralize waste with 10% citric acid before incineration via licensed hazardous waste facilities to comply with OSHA HCS and EU 1907/2006/EC regulations .
Q. What analytical techniques validate the identity of novel 3-Hydroxy-5β-pregnan-20-one derivatives in synthetic chemistry?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C21H34O2 for the parent compound) with <2 ppm error .
- X-ray Crystallography : Resolve crystal structures to assign absolute configurations, particularly for chiral centers at C3 and C5 .
- Infrared (IR) Spectroscopy : Identify hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) functional groups to rule out oxidation artifacts .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H34O2 | |
| LogP | 4.595 | |
| PSA | 37.3 Ų | |
| Solubility in DMSO | 5 mg/mL | |
| Carcinogenicity Classification | Category 2 (H351) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
